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  • Product: 3-Ethynyl-3-fluoroazetidine hydrochloride
  • CAS: 2094149-92-3

Core Science & Biosynthesis

Foundational

Part 1: The Foundational Building Block: 3-Fluoroazetidine Hydrochloride

An In-depth Technical Guide to 3-Fluoroazetidine Hydrochloride and the Conceptualization of 3-Ethynyl-3-fluoroazetidine Hydrochloride This guide provides a detailed exploration of 3-Fluoroazetidine Hydrochloride, a signi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Fluoroazetidine Hydrochloride and the Conceptualization of 3-Ethynyl-3-fluoroazetidine Hydrochloride

This guide provides a detailed exploration of 3-Fluoroazetidine Hydrochloride, a significant building block in contemporary medicinal chemistry. While the specifically requested "3-Ethynyl-3-fluoroazetidine hydrochloride" is not described in current chemical literature, this document will leverage the known chemistry of the parent fluoroazetidine to propose a scientifically grounded, conceptual synthetic pathway to this novel compound. This approach is designed for researchers, scientists, and drug development professionals seeking to innovate at the forefront of small molecule design.

The azetidine motif is of high value in drug discovery, offering a unique three-dimensional scaffold that can improve physicochemical properties and provide novel intellectual property.[1] The introduction of a fluorine atom at the 3-position further modulates the molecule's basicity and lipophilicity, making 3-fluoroazetidine a desirable component in the design of bioactive agents.

Core Identification and Physicochemical Profile

3-Fluoroazetidine hydrochloride is a well-documented and commercially available compound that serves as a crucial starting material for more complex molecular architectures.

  • CAS Number: 617718-46-4[2][3]

  • Molecular Formula: C₃H₇ClFN[3]

  • Molecular Weight: 111.55 g/mol [3]

The structure of 3-Fluoroazetidine hydrochloride is presented below:

Caption: Structure of 3-Fluoroazetidine Hydrochloride.

A summary of its typical physicochemical properties is provided in the table below:

PropertyValue
Appearance White to yellow powder or crystals
Purity ≥95%
Storage Store in a freezer under -20°C in a dry, well-ventilated area under an inert atmosphere.
Solubility Soluble in water and polar organic solvents.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Synthesis and Manufacturing

The synthesis of 3-fluoroazetidines has been approached through various methodologies. A common and effective route involves the cyclization of functionalized propylamines.[4] One reported synthesis starts from N-(alkylidene)-2-propenylamines, which undergo regiospecific bromofluorination to yield N-(alkylidene)-3-bromo-2-fluoropropylamines. These intermediates are then cyclized to form the desired 3-fluoroazetidine ring.[4]

A patented, high-yield industrial synthesis is outlined below:

G cluster_workflow Synthetic Workflow for 3-Fluoroazetidine Derivatives start Starting Material (I) step1 Reaction with Trimethylsilyl Cyanide start->step1 intermediate1 Compound (II) step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Compound (III) step2->intermediate2 step3 N-Protection (e.g., with Benzyl Chloroformate) intermediate2->step3 intermediate3 Protected Intermediate (IV) step3->intermediate3 step4 Fluorination (e.g., with DAST) intermediate3->step4 intermediate4 Protected 3-Fluoroazetidine Derivative (VI) step4->intermediate4 step5 Deprotection intermediate4->step5 product 3-Fluoroazetidine Hydrochloride step5->product

Caption: Generalized synthetic workflow for 3-fluoroazetidine derivatives.[5]

Exemplary Protocol (Conceptual, based on[5]):

  • Cyanosilylation: The starting material is reacted with trimethylsilyl cyanide to yield a protected aminonitrile (Compound II).

  • Esterification: The nitrile is converted to an ester (Compound III) through reaction with an alcohol in the presence of an acid catalyst.

  • Nitrogen Protection: The secondary amine of the azetidine precursor is protected, for instance, with a benzyl chloroformate, to give the N-protected intermediate (Compound IV). This step is crucial to prevent side reactions in the subsequent fluorination step.

  • Fluorination: The protected intermediate is subjected to fluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3-position, yielding the protected 3-fluoroazetidine derivative (Compound VI).

  • Deprotection and Salt Formation: The protecting group is removed, typically via hydrogenation if it is a benzyl group, and the resulting free base is treated with hydrochloric acid to afford the final product, 3-Fluoroazetidine hydrochloride.

Applications in Drug Discovery

3-Fluoroazetidine hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its incorporation can lead to improved metabolic stability and binding affinity. A notable application is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[6] The fluorinated azetidine moiety can be found in the structure of potent and selective inhibitors, where it often serves as a proline mimic.

Part 2: Conceptual Pathway to 3-Ethynyl-3-fluoroazetidine hydrochloride

As of the date of this guide, 3-Ethynyl-3-fluoroazetidine hydrochloride is a novel chemical entity. The following section outlines a plausible synthetic strategy for its preparation, grounded in established organic chemistry principles. This conceptual framework is intended to serve as a starting point for experimental investigation.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule would involve the disconnection of the ethynyl group, suggesting a nucleophilic addition to a suitable electrophile at the 3-position of the azetidine ring. A key intermediate in this strategy would be an N-protected 3-fluoroazetidin-3-one.

G cluster_retrosynthesis Retrosynthetic Analysis target 3-Ethynyl-3-fluoroazetidine HCl step1 Deprotection & Salt Formation target->step1 intermediate1 N-Boc-3-ethynyl-3-fluoroazetidine step1->intermediate1 step2 Deoxygenation intermediate1->step2 intermediate2 N-Boc-3-ethynyl-3-fluoro-3-hydroxyazetidine step2->intermediate2 step3 Ethynylation intermediate2->step3 intermediate3 N-Boc-3-fluoroazetidin-3-one step3->intermediate3 step4 Oxidation intermediate3->step4 intermediate4 N-Boc-3-fluoro-3-hydroxyazetidine step4->intermediate4 step5 Fluorination & Hydrolysis intermediate4->step5 start Known Azetidine Precursor step5->start

Caption: Retrosynthetic pathway for 3-Ethynyl-3-fluoroazetidine HCl.

Proposed Synthetic Protocol

The successful execution of this synthesis would hinge on the careful selection of protecting groups and reaction conditions to manage the reactivity of the strained four-membered ring.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine This well-known starting material can be synthesized from epichlorohydrin and a protected amine, followed by cyclization.

Step 2: Oxidation to N-Boc-azetidin-3-one The secondary alcohol can be oxidized to the corresponding ketone using standard oxidation protocols, such as Swern oxidation or Dess-Martin periodinane, to yield N-Boc-azetidin-3-one.

Step 3: α-Fluorination of the Ketone The introduction of the fluorine atom adjacent to the carbonyl can be achieved using an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a suitable base like lithium hexamethyldisilazide (LHMDS). This would provide the key intermediate, N-Boc-3-fluoroazetidin-3-one.

Step 4: Nucleophilic Ethynylation The ketone is then reacted with a nucleophilic ethynylating reagent. A common choice would be the in-situ generated lithium salt of trimethylsilylacetylene, which is added to the carbonyl group. This would be followed by the removal of the silyl group with a fluoride source like tetrabutylammonium fluoride (TBAF) to yield N-Boc-3-ethynyl-3-hydroxy-3-fluoroazetidine. The use of a silyl-protected acetylene is strategic to avoid side reactions.

Step 5: Deoxygenation of the Tertiary Alcohol This is the most challenging step in the proposed synthesis. The removal of the tertiary hydroxyl group can be attempted via a Barton-McCombie deoxygenation. This involves the formation of a thiocarbonyl derivative (e.g., a xanthate), followed by radical-mediated reduction with a tin hydride or a more environmentally benign silane-based reducing agent.

Step 6: Deprotection and Salt Formation Finally, the Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or by bubbling HCl gas through a solution of the protected product in a suitable solvent like dioxane or diethyl ether. This will concurrently form the desired hydrochloride salt.

G cluster_proposed_synthesis Proposed Synthesis of 3-Ethynyl-3-fluoroazetidine HCl start N-Boc-3-hydroxyazetidine step1 Oxidation (e.g., DMP) start->step1 intermediate1 N-Boc-azetidin-3-one step1->intermediate1 step2 α-Fluorination (e.g., NFSI) intermediate1->step2 intermediate2 N-Boc-3-fluoroazetidin-3-one step2->intermediate2 step3 Ethynylation (e.g., TMS-acetylene, n-BuLi) intermediate2->step3 intermediate3 N-Boc-3-ethynyl-3-hydroxy-3-fluoroazetidine step3->intermediate3 step4 Deoxygenation (e.g., Barton-McCombie) intermediate3->step4 intermediate4 N-Boc-3-ethynyl-3-fluoroazetidine step4->intermediate4 step5 Deprotection (e.g., HCl in Dioxane) intermediate4->step5 product 3-Ethynyl-3-fluoroazetidine HCl step5->product

Caption: A conceptual synthetic workflow for 3-Ethynyl-3-fluoroazetidine HCl.

Anticipated Challenges and Scientific Causality
  • Ring Strain: The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, especially under harsh conditions.[7] The choice of mild reagents and reaction conditions at each step is paramount to maintaining the integrity of the four-membered ring.

  • Stability of Intermediates: The α-fluoroketone intermediate may be sensitive to basic conditions, potentially leading to decomposition pathways like the Favorskii rearrangement. Careful control of stoichiometry and temperature during its formation and subsequent reaction is critical.

  • Stereochemistry: The introduction of the ethynyl group creates a quaternary stereocenter. The proposed synthesis would result in a racemic mixture. Enantioselective synthesis would require a more sophisticated approach, possibly involving a chiral fluorinating agent or resolution of a later-stage intermediate.

  • Deoxygenation: The deoxygenation of a tertiary alcohol, particularly one adjacent to an electron-withdrawing fluorine atom, can be challenging. The success of the Barton-McCombie reaction would depend on the stability of the radical intermediates. Alternative deoxygenation strategies might need to be explored.

Conclusion

3-Fluoroazetidine hydrochloride is a versatile and valuable building block in medicinal chemistry, offering a gateway to a wide range of novel chemical entities. While 3-Ethynyl-3-fluoroazetidine hydrochloride remains a conceptual target, the synthetic pathway proposed herein provides a robust and scientifically sound roadmap for its potential creation. The successful synthesis of this novel compound would provide the drug discovery community with a unique scaffold, combining the desirable properties of the fluoroazetidine ring with the synthetic versatility of a terminal alkyne, a functional group amenable to a plethora of "click" chemistry and other coupling reactions. The exploration of such novel chemical space is essential for the continued advancement of therapeutic discovery.

References

  • Angene. 3-Fluoroazetidine Hydrochloride | 617718-46-4.[Link]

  • ACS Publications. Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 2006, 71(18), 7100-7102. [Link]

  • Google Patents.
  • Chem-Space. MSDS of 3-Fluoroazetidine hydrochloride.[Link]

  • PubMed. Synthesis of 3-fluoroazetidines.[Link]

  • ACS Publications. Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole–Azine/Azole–Azole Heterocyclic Hybrids.[Link]

  • ACS Publications. Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 2008, 108(9), 3800-3835. [Link]

  • PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.[Link]

  • PubChem. 3-Fluoroazetidine.[Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[Link]

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.[Link]

  • Organic Chemistry Portal. Azetidine synthesis.[Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.[Link]

Sources

Exploratory

Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 3-Ethynyl-3-fluoroazetidine Hydrochloride The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Ethynyl-3-fluoroazetidine Hydrochloride

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its strained nature imparts a desirable conformational rigidity, allowing for precise vectoral presentation of substituents into protein binding pockets. This often leads to enhanced potency and selectivity. Furthermore, the presence of the nitrogen atom can improve aqueous solubility and provide a key site for interaction, making azetidines attractive bioisosteric replacements for larger, more flexible rings like pyrrolidines and piperidines.[3][4]

The incorporation of fluorine and an ethynyl group at the C3 position further amplifies the utility of the azetidine core. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[5] The ethynyl group, a small, rigid, and linear functional group, is a versatile handle for further chemical modification via reactions like click chemistry and Sonogashira coupling, and can also act as a key pharmacophoric element.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Ethynyl-3-fluoroazetidine hydrochloride, a valuable building block for drug development professionals. We will delve into the strategic considerations behind each synthetic transformation, offering detailed protocols and mechanistic insights to ensure both scientific rigor and practical applicability.

Retrosynthetic Analysis: A Modular Approach

A logical retrosynthetic strategy for 3-Ethynyl-3-fluoroazetidine hydrochloride (I) begins by disconnecting the final salt formation and deprotection steps. This leads back to a protected intermediate, N-Boc-3-ethynyl-3-fluoroazetidine (II). The two distinct functional groups at the C3 position suggest a precursor with an electrophilic center, namely the ketone in N-Boc-3-fluoroazetidin-3-one (III). The introduction of the ethynyl group can be envisioned via a nucleophilic addition of an acetylene equivalent.

The fluoro-ketone (III) can be retrosynthetically derived from its hydroxylated precursor, N-Boc-3-hydroxyazetidine (IV), through a fluorination reaction. This precursor, in turn, is accessible from the commercially available 1-Boc-azetidin-3-one (V). This modular approach allows for a controlled, stepwise introduction of the required functionalities.

G I 3-Ethynyl-3-fluoroazetidine HCl II N-Boc-3-ethynyl-3-fluoroazetidine I->II Deprotection & Salt Formation IV N-Boc-3-hydroxy-3-ethynylazetidine II->IV Fluorination (Deoxofluorination) III N-Boc-3-fluoroazetidin-3-one (Hypothetical Intermediate) V 1-Boc-azetidin-3-one IV->V Ethynylation

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: A Step-by-Step Elucidation

The proposed forward synthesis leverages common and well-documented transformations in organic chemistry, starting from a readily available precursor. The strategy prioritizes control and high yields at each stage.

G cluster_main Forward Synthetic Pathway Start 1-Boc-azetidin-3-one Step1 Step 1: Ethynylation (TMS-acetylene, n-BuLi) Start->Step1 Intermediate1 N-Boc-3-hydroxy-3- ((trimethylsilyl)ethynyl)azetidine Step1->Intermediate1 Step2 Step 2: Desilylation (K2CO3, MeOH) Intermediate1->Step2 Intermediate2 N-Boc-3-ethynyl-3-hydroxyazetidine Step2->Intermediate2 Step3 Step 3: Deoxofluorination (DAST or XtalFluor®) Intermediate2->Step3 Intermediate3 N-Boc-3-ethynyl-3-fluoroazetidine Step3->Intermediate3 Step4 Step 4: Deprotection & Salt Formation (HCl in Dioxane) Intermediate3->Step4 End 3-Ethynyl-3-fluoroazetidine hydrochloride Step4->End

Caption: Proposed forward synthesis workflow.

Part 1: Synthesis of N-Boc-3-ethynyl-3-hydroxyazetidine

The initial step involves the nucleophilic addition of an acetylene anion to the carbonyl group of 1-Boc-azetidin-3-one. To ensure controlled addition and prevent side reactions, trimethylsilylacetylene is used. The TMS group serves as a protecting group for the terminal alkyne, which can be easily removed in a subsequent step.

Protocol 1.1: Ethynylation of 1-Boc-azetidin-3-one
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with trimethylsilylacetylene (1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Anion Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes.

  • Carbonyl Addition: A solution of 1-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: The reaction is carefully quenched at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product, N-Boc-3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine, is purified by column chromatography on silica gel.

Protocol 1.2: Desilylation
  • Reaction Setup: The purified N-Boc-3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine is dissolved in methanol.

  • Deprotection: Anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) is added, and the suspension is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC until the starting material is fully consumed.

  • Workup: The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield N-Boc-3-ethynyl-3-hydroxyazetidine, which is often sufficiently pure for the next step.

Part 2: Fluorination and Final Product Formation

The critical fluorination step transforms the tertiary alcohol into the target fluoride. Deoxofluorination reagents are employed for this purpose. Diethylaminosulfur trifluoride (DAST) is a common choice; however, more modern and thermally stable reagents like XtalFluor® or Fluolead™ can offer improved safety and yield.[6]

Protocol 2.1: Deoxofluorination

Safety Precaution: Deoxofluorination reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood. They are sensitive to moisture and can release toxic HF gas. Appropriate personal protective equipment (PPE) is mandatory.

  • Reaction Setup: A flame-dried flask made of an inert material (e.g., polyethylene or Teflon, if available; otherwise, scrupulously dry borosilicate glass) is charged with a solution of N-Boc-3-ethynyl-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: The solution is cooled to -78 °C. Diethylaminosulfur trifluoride (DAST, 1.2 eq.) is added dropwise via syringe.

  • Reaction: The mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to 0 °C over 2-3 hours. The reaction is monitored by TLC or ¹⁹F NMR.

  • Quenching and Workup: The reaction is quenched by slowly adding it to a cooled, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution. The mixture is stirred for 30 minutes.

  • Extraction and Purification: The layers are separated, and the aqueous phase is extracted three times with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude N-Boc-3-ethynyl-3-fluoroazetidine is purified by column chromatography.

Protocol 2.2: Boc Deprotection and Hydrochloride Salt Formation
  • Deprotection: The purified N-Boc-3-ethynyl-3-fluoroazetidine is dissolved in a minimal amount of a suitable solvent like diethyl ether or 1,4-dioxane.

  • Salt Formation: The solution is cooled to 0 °C. A solution of hydrogen chloride (HCl) in 1,4-dioxane (4 M, 2-3 eq.) is added dropwise.

  • Precipitation and Isolation: A precipitate typically forms immediately or upon standing at 0 °C. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under high vacuum to yield the final product, 3-Ethynyl-3-fluoroazetidine hydrochloride, as a stable salt.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
1.11-Boc-azetidin-3-oneTrimethylsilylacetylene, n-BuLiN-Boc-3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine80-90%
1.2N-Boc-3-hydroxy-3-((trimethylsilyl)ethynyl)azetidineK₂CO₃, MethanolN-Boc-3-ethynyl-3-hydroxyazetidine90-98%
2.1N-Boc-3-ethynyl-3-hydroxyazetidineDAST or XtalFluor®N-Boc-3-ethynyl-3-fluoroazetidine50-70%
2.2N-Boc-3-ethynyl-3-fluoroazetidineHCl in Dioxane3-Ethynyl-3-fluoroazetidine hydrochloride>95%

Conclusion

The synthesis of 3-Ethynyl-3-fluoroazetidine hydrochloride is a multi-step process that requires careful control of reaction conditions and handling of sensitive reagents. The outlined pathway, beginning with the ethynylation of a commercially available azetidinone, followed by deoxofluorination and final deprotection/salt formation, represents a logical and robust approach. This guide provides the necessary framework for researchers and drug development professionals to access this valuable and highly functionalized chemical building block, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • Azetidine synthesis - Organic Chemistry Portal . Available at: [Link]

  • Schindler, C. S., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions . Nature Communications, 11(1), 1-8. Available at: [Link]

  • Wang, X. R., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation . ChemRxiv. Available at: [Link]

  • Fairweather, K. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides . Chemistry – A European Journal. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines . Arkivoc, 2025(1), 202512430. Available at: [Link]

  • Couturier, C., et al. (2004). Synthesis of 3,3-Difluoroazetidines . Journal of Fluorine Chemistry, 125(1), 135-141. Available at: [Link]

  • Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines . The Journal of Organic Chemistry, 71(18), 7100-7102. Available at: [Link]

  • Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . Angewandte Chemie International Edition. Available at: [Link]

  • Bull, J. A., et al. (2014). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . Journal of the American Chemical Society, 136(40), 14069-14072. Available at: [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids . Arkivoc, 2018(4), 195-214. Available at: [Link]

  • Meegan, M. J., et al. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones . Molecules, 26(11), 3235. Available at: [Link]

  • Jäschke, A., et al. (2019). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties . The Journal of Organic Chemistry, 84(16), 10108-10117. Available at: [Link]

  • Johnson, M. T., et al. (2024). Access to 3-Azetidines via Halogenation of Titanacyclobutanes . Organic Letters. Available at: [Link]

  • Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes . Beilstein Journal of Organic Chemistry, 20, 148-156. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle . Organic & Biomolecular Chemistry, 19(12), 2594-2615. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones . Chemical Reviews, 108(9), 3855-3887. Available at: [Link]

  • Zhang, J., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes . Angewandte Chemie International Edition, 51(4), 989-993. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Organic & Biomolecular Chemistry, 19(12), 2594-2615. Available at: [Link]

Sources

Foundational

3-Ethynyl-3-fluoroazetidine hydrochloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethynyl-3-fluoroazetidine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethynyl-3-fluoroazetidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethynyl-3-fluoroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyl-3-fluoroazetidine hydrochloride is a novel azetidine derivative with significant potential in medicinal chemistry. Its unique structural features, including the strained four-membered ring, a fluorine atom, and an ethynyl group, contribute to its promising pharmacological profile but also present distinct challenges regarding its solubility and stability. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to generate robust and reliable data essential for preclinical and clinical development. This guide emphasizes a first-principles approach, detailing experimental design, execution, and data interpretation in the absence of extensive compound-specific literature.

Introduction: The Significance of 3-Ethynyl-3-fluoroazetidine Hydrochloride in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in drug discovery.[1] Their incorporation into molecular scaffolds can impart favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and three-dimensional complexity.[1] The 3-ethynyl-3-fluoroazetidine moiety, in particular, introduces a unique combination of functionalities:

  • The Azetidine Ring: A strained, sp³-rich scaffold that can enhance binding affinity and introduce conformational rigidity.[1]

  • The Fluoro Group: A bioisostere for hydrogen that can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions.

  • The Ethynyl Group: A versatile functional group that can participate in covalent interactions, act as a pharmacophore, or serve as a synthetic handle for further derivatization.[2]

The hydrochloride salt form is intended to improve the aqueous solubility and overall stability of the parent compound, a common strategy for basic amines in pharmaceutical development.[3][4] Understanding the precise solubility and stability profile of 3-Ethynyl-3-fluoroazetidine hydrochloride is paramount for its successful development as a therapeutic agent.[5][6] This guide provides the foundational knowledge and detailed protocols to establish this critical data.

Physicochemical Characterization: The Foundation of Understanding

A thorough physicochemical characterization is the first step in understanding the behavior of 3-Ethynyl-3-fluoroazetidine hydrochloride.

PropertyImportanceRecommended Analytical Technique(s)
Appearance Provides a baseline for visual inspection of purity and stability.Visual Inspection
Molecular Formula & Weight C₅H₇ClFN; 139.57 g/mol . Essential for all stoichiometric calculations.Mass Spectrometry (MS)
Melting Point An indicator of purity and can influence dissolution kinetics.Differential Scanning Calorimetry (DSC), Melting Point Apparatus
pKa Governs the ionization state at different pH values, which profoundly impacts solubility, permeability, and biological activity.Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis
LogP/LogD Predicts the compound's lipophilicity and distribution between aqueous and organic phases, influencing absorption and membrane permeability.Shake-flask method (octanol/water), HPLC-based methods

Solubility Determination: A Phased Approach

The hydrochloride salt of azetidine compounds generally enhances their water solubility.[3][4] However, the presence of the ethynyl and fluoro substituents may modulate this. A systematic approach to solubility determination is crucial.

Thermodynamic Solubility Protocol

This protocol determines the equilibrium solubility of the compound in a given solvent.

Methodology:

  • Preparation of Saturated Solutions: Add an excess of 3-Ethynyl-3-fluoroazetidine hydrochloride to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Protocol

This high-throughput method assesses the solubility of a compound from a concentrated stock solution, often providing an estimate of its amorphous solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Ethynyl-3-fluoroazetidine hydrochloride in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: Add small volumes of the stock solution to an aqueous buffer (e.g., PBS) in a 96-well plate.

  • Precipitation Monitoring: Monitor the solutions for the appearance of precipitate over time (e.g., 1-2 hours) using a plate reader that can detect light scattering (nephelometry).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table:

Solvent/Buffer SystemTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
Deionized Water25Experimental DataExperimental Data
PBS (pH 5.0)37Experimental DataExperimental Data
PBS (pH 7.4)37Experimental DataExperimental Data
0.1 N HCl25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data

Stability Assessment: Unveiling Degradation Pathways

The stability of 3-Ethynyl-3-fluoroazetidine hydrochloride must be rigorously evaluated to ensure its quality, safety, and efficacy.[5][6] Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7][8]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[6][7]

Methodology:

  • Sample Preparation: Prepare solutions of 3-Ethynyl-3-fluoroazetidine hydrochloride in appropriate solvents.

  • Stress Conditions: Expose the samples to the following conditions in parallel with a control sample stored under ambient conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours. The strained azetidine ring may be susceptible to ring-opening under strong basic conditions.[4]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The ethynyl group may be susceptible to oxidation.

    • Thermal Degradation (Solid State): Store the solid compound at 80 °C for 48 hours.

    • Thermal Degradation (Solution): Heat a solution of the compound at 60 °C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration to confirm that all significant degradants are detected.[9]

Potential Degradation Pathways

Based on the structure of 3-Ethynyl-3-fluoroazetidine hydrochloride, several degradation pathways can be hypothesized:

  • Hydrolysis: The strained azetidine ring may undergo nucleophilic attack by water or hydroxide ions, leading to ring-opening.[4]

  • Oxidation: The electron-rich ethynyl group is a potential site for oxidation.

  • Photodegradation: Aromatic and conjugated systems are often susceptible to photolytic degradation.[9] While this molecule is not aromatic, the strained ring and ethynyl group could be photoreactive.

Visualization of Experimental Workflow and Potential Degradation

G cluster_workflow Forced Degradation Workflow cluster_degradation Potential Degradation Pathways A 3-Ethynyl-3-fluoroazetidine hydrochloride Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Time-Point Sampling B->C D HPLC Analysis (Stability-Indicating Method) C->D E Data Analysis (Degradation Profile, Mass Balance) D->E F Parent Compound G Ring-Opened Product (Hydrolysis) F->G H₂O / OH⁻ H Oxidized Ethynyl Group F->H [O] I Photodegradation Products F->I

Caption: Forced degradation workflow and potential degradation pathways.

Data Presentation: Stability Summary
Stress ConditionDurationTemperature% DegradationMajor Degradants (Retention Time)
0.1 N HCl24h60 °CDataData
0.1 N NaOH24h60 °CDataData
3% H₂O₂24hRTDataData
Thermal (Solid)48h80 °CDataData
Thermal (Solution)48h60 °CDataData
PhotolyticICH Q1BRTDataData

Long-Term Stability Study Design

Based on the forced degradation results, a long-term stability study under ICH-recommended conditions should be designed to determine the shelf-life and appropriate storage conditions.

Long-Term Stability Protocol

Methodology:

  • Packaging: Store the solid 3-Ethynyl-3-fluoroazetidine hydrochloride in containers that mimic the proposed final packaging.

  • Storage Conditions: Place the samples in stability chambers at the following conditions (as per ICH Q1A(R2)):

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay, degradation products, and moisture content.

G A Bulk Compound B Packaging A->B C Stability Chambers (Long-term, Intermediate, Accelerated) B->C D Time-Point Pulls C->D E Analytical Testing (Assay, Purity, etc.) D->E F Shelf-Life Determination E->F

Caption: Long-term stability study workflow.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 3-Ethynyl-3-fluoroazetidine hydrochloride. By adhering to these detailed protocols, researchers can generate the high-quality data necessary to support the advancement of this promising compound through the drug development pipeline. The principles and methodologies outlined herein are grounded in established pharmaceutical sciences and regulatory expectations, ensuring a scientifically sound approach to characterizing this novel chemical entity.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Mao, F., et al. (2015). Initial photocatalytic degradation intermediates/pathways of 17α-ethynylestradiol: Effect of pH and methanol. ResearchGate. Retrieved from [Link]

  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Singh, R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

  • Reeves, J. T., et al. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pelliccia, S., et al. (2018, July 19). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Autech. (2016, February 5). MSDS of 3-Fluoroazetidine hydrochloride. Retrieved from [Link]

  • Hashim, O.S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Couty, F., & Evano, G. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Liu, Y., et al. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Lee, D., & Danishefsky, S. J. (2010, March 31). Cascade resulting in the reductive ethynylation of aldehydes: dissection of its components. Journal of the American Chemical Society. Retrieved from [Link]

  • Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

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Exploratory

The Strategic Integration of 3-Ethynyl-3-fluoroazetidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Executive Summary The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in contemporary drug discovery. Within this space, 3-Ethynyl-3-fluoroazetidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in contemporary drug discovery. Within this space, 3-Ethynyl-3-fluoroazetidine hydrochloride [1] has emerged as a highly privileged, multifunctional building block. By combining the conformational rigidity of a four-membered aza-cycle, the electronic modulation of a precisely positioned fluorine atom, and the bioorthogonal reactivity of a terminal alkyne, this compound offers medicinal chemists a powerful tool to overcome pharmacokinetic liabilities and accelerate the synthesis of complex modalities, such as Proteolysis Targeting Chimeras (PROTACs).

This technical guide dissects the causality behind the structural features of 3-Ethynyl-3-fluoroazetidine, provides comparative physicochemical data, and details self-validating experimental workflows for its application in advanced medicinal chemistry.

Structural Causality & Physicochemical Tuning

The utility of 3-Ethynyl-3-fluoroazetidine is not accidental; it is the result of deliberate structural logic designed to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • The Azetidine Core (sp³ Enrichment): The azetidine ring serves as a compact, rigid bioisostere for larger, more lipophilic rings like piperidine or morpholine. Its high sp³ character reduces the entropic penalty upon target binding and improves aqueous solubility by disrupting the planar stacking often seen in aromatic-heavy drug candidates[2].

  • The β -Fluorine Effect: The C-F bond is the most polarized bond in organic chemistry. Positioned at the 3-carbon (beta to the secondary amine), the fluorine atom exerts a powerful electron-withdrawing inductive effect. This strategically lowers the basic pKa of the azetidine amine by approximately 1.7 units[3]. By shifting the pKa from ~10.4 to ~8.7, the fraction of un-ionized drug at physiological pH (7.4) increases exponentially, dramatically enhancing passive membrane permeability. Furthermore, the C3 position is a classic metabolic "soft spot"; fluorination effectively blocks cytochrome P450-mediated oxidative metabolism[4].

  • The Ethynyl Handle: The terminal alkyne provides a rigid, linear spacer that minimizes steric clashes. More importantly, it acts as a bioorthogonal handle for late-stage functionalization, enabling rapid library generation without interfering with existing pharmacophores[5].

StructuralLogic Core 3-Ethynyl-3-fluoroazetidine Azetidine Azetidine Ring (High sp3 fraction) Core->Azetidine Fluorine 3-Fluoro Substituent (Inductive Effect) Core->Fluorine Alkyne 3-Ethynyl Group (Terminal Alkyne) Core->Alkyne Outcome1 Bioisostere for larger rings Improved aqueous solubility Azetidine->Outcome1 Outcome2 Lowers amine pKa (~1.7 units) Blocks metabolic oxidation Fluorine->Outcome2 Outcome3 Bioorthogonal click handle Rigid spacer / Warhead Alkyne->Outcome3

Logical mapping of structural features to physicochemical and pharmacological outcomes.

Quantitative Impact on Physicochemical Properties

The following table models the progressive impact of functionalizing the azetidine core, demonstrating the precise tuning of lipophilicity (LogD) and basicity (pKa).

Scaffold StructureCalculated pKa (Amine)Simulated LogD (pH 7.4)Metabolic Stability at C3
Azetidine (Unsubstituted)~10.4-0.8Highly Susceptible (Oxidation)
3-Fluoroazetidine ~8.7-0.2Blocked
3-Ethynyl-3-fluoroazetidine ~8.4+0.4Blocked

Application: Modular Assembly of PROTACs via Click Chemistry

The synthesis of PROTACs—heterobifunctional molecules that recruit E3 ligases to degrade target proteins—is historically bottlenecked by "linkerology" (the optimization of linker length and composition). 3-Ethynyl-3-fluoroazetidine revolutionizes this process by serving as a clickable linker-warhead junction.

The Causality of the Triazole Linkage: By utilizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the terminal alkyne of the azetidine can be rapidly coupled with azide-functionalized E3 ligase ligands (e.g., CRBN or VHL binders)[5]. The resulting 1,4-disubstituted 1,2,3-triazole is not merely a passive connector. It is metabolically robust, possesses a strong dipole moment, and can actively participate in hydrogen bonding within the ternary complex (target protein–PROTAC–E3 ligase), often enhancing overall degradation efficiency[6].

PROTAC A Target Ligand + Azetidine Linker (Terminal Alkyne) C CuAAC Reaction Cu(I) Catalyst A->C B E3 Ligase Ligand (Azide-Functionalized) B->C D Triazole-Linked PROTAC C->D Regiospecific 1,4-Triazole

Convergent PROTAC assembly utilizing CuAAC click chemistry.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in diagnostic checks to confirm success at each critical juncture.

Protocol A: Free-Basing and N-Functionalization

Because the building block is supplied as a stable hydrochloride salt[1], it must be neutralized prior to N-alkylation or N-acylation.

  • Preparation: Suspend 3-Ethynyl-3-fluoroazetidine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile in the subsequent step.

    • Validation Check 1: The cloudy suspension will transition to a clear solution, visually confirming the dissolution of the liberated free amine.

  • Electrophilic Addition: Add the desired electrophile (e.g., acid chloride or alkyl halide) (1.1 eq) and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Validation Check 2 (TLC): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The starting secondary amine will stain strongly (pink/purple). The disappearance of this stain confirms complete N-capping (tertiary amines/amides do not react with Ninhydrin).

Protocol B: CuAAC "Click" Assembly for PROTACs

This protocol details the convergent coupling of the azetidine-alkyne to an azide-functionalized E3 ligase ligand.

  • Solvent & Reagent Mixing: Combine the alkyne-functionalized target ligand (1.0 eq) and the azide-functionalized E3 ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic/aqueous mixture is critical as it solubilizes both polar and non-polar fragments while stabilizing the active Cu(I) catalytic species.

  • Catalyst Activation: Add CuSO₄·5H₂O (0.1 eq) followed immediately by Sodium Ascorbate (0.5 eq).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing the oxidative homocoupling of the alkyne (Glaser coupling).

    • Validation Check 1 (Visual): The solution will immediately shift from a pale blue (Cu²⁺) to colorless or pale yellow (Cu⁺), validating the generation of the active catalyst.

  • Monitoring & Termination: Stir at room temperature for 2–4 hours.

    • Validation Check 2 (Spectroscopic): Analyze an aliquot via IR spectroscopy. The complete disappearance of the strong azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) provides definitive, orthogonal validation of triazole formation prior to LC-MS confirmation.

References

  • Kemix Pty Ltd. "3-Fluoroazetidine HCl". Kemix. URL:[Link]

  • Taylor & Francis. "Key contemporary considerations for halogens in drug discovery". Expert Opinion on Drug Discovery. URL: [Link]

  • National Institutes of Health (PMC). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". NIH. URL:[Link]

  • ACS Publications. "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation". Journal of Medicinal Chemistry. URL:[Link]

  • ExplorationPub. "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy. URL: [Link]

Sources

Foundational

Comprehensive Safety and Handling Guide for 3-Ethynyl-3-fluoroazetidine Hydrochloride

Executive Summary As a Senior Application Scientist in drug development, I approach 3-Ethynyl-3-fluoroazetidine hydrochloride (CAS: 2094149-92-3) as a highly versatile, yet energetically complex, molecular system[1][2]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I approach 3-Ethynyl-3-fluoroazetidine hydrochloride (CAS: 2094149-92-3) as a highly versatile, yet energetically complex, molecular system[1][2]. This compound is increasingly utilized in medicinal chemistry to incorporate rigid, sp³-rich, fluorinated motifs via orthogonal click chemistry or Sonogashira cross-coupling. However, the convergence of a strained four-membered heterocycle, a highly reactive terminal alkyne, and a hygroscopic hydrochloride salt demands rigorous, mechanistically grounded handling protocols. This whitepaper deconstructs the physicochemical causality behind its hazards and provides self-validating experimental workflows to ensure scientific integrity and laboratory safety.

Mechanistic Physicochemical Profiling: The "Why" Behind the Hazards

To handle this compound safely, researchers must understand the distinct reactivity profiles of its structural components:

  • The Terminal Alkyne (Ethynyl Group): Terminal alkynes possess an acidic sp-hybridized acetylenic proton (pKa ~25)[3]. While this enables functionalization, it introduces a severe safety vulnerability: the potential to form highly explosive, shock-sensitive metal acetylides upon contact with heavy metals (e.g., Ag⁺, Cu⁺, Hg²⁺)[4]. Furthermore, terminal alkynes are less thermodynamically stable than internal alkynes and are susceptible to oxidative degradation or oligomerization if exposed to light and oxygen[4][5].

  • The Strained Azetidine Ring: Azetidines carry significant ring strain (~26 kcal/mol). While the hydrochloride salt stabilizes the secondary amine, exposing the free base to strong nucleophiles or extreme thermal stress can trigger exothermic ring-opening reactions.

  • The Fluorine Substituent: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This lowers the basicity of the azetidine nitrogen compared to unsubstituted analogs, altering its solubility profile and making the free base highly volatile.

  • The Hydrochloride Salt: Formulating the compound as an HCl salt renders it a workable solid but introduces pronounced hygroscopicity[6][7]. Absorption of atmospheric moisture can lead to localized hydrolysis, caking, and inaccurate stoichiometric weighing. Like many azetidine hydrochlorides, it is a Category 2 skin, eye, and respiratory irritant[6][7][8].

Quantitative Data & Incompatibility Matrix

To facilitate rapid risk assessment, the physicochemical parameters and chemical incompatibilities are summarized below.

Table 1: Physicochemical Properties & Hazard Classifications

ParameterValue / Description
Chemical Name 3-Ethynyl-3-fluoroazetidine hydrochloride
CAS Number 2094149-92-3[1][9]
Molecular Formula C₅H₇ClFN (C₅H₆FN · HCl)[2]
Molecular Weight 135.57 g/mol [2]
Physical State Solid (Hygroscopic)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[6][8][10]
Optimal Storage -20°C, under inert atmosphere (Argon/Nitrogen), protected from light[4]

Table 2: Chemical Incompatibility Matrix

Reagent ClassHazard MechanismMitigation Strategy
Heavy Metals (Cu, Ag) Acidic alkyne proton is displaced, forming shock-sensitive metal acetylides[4].Use PTFE or stainless-steel spatulas. Avoid brass/copper equipment.
Strong Bases (NaOH, KOH) Rapid deprotonation releases the volatile free base; potential for exothermic ring-opening.Use mild, non-nucleophilic bases (e.g., DIPEA) at 0°C for free-basing.
Strong Oxidizers Oxidative cleavage of the alkyne triple bond, generating reactive carboxylic acids[3].Store away from peroxides, permanganates, and halogens.

Hazard Pathways & Reactivity Visualization

The following diagram illustrates the divergent reactivity pathways of the compound when exposed to incompatible environments.

Reactivity A 3-Ethynyl-3-fluoroazetidine HCl (Stable Salt) B Heavy Metals (Cu, Ag, Hg) A->B Exposure C Strong Bases (NaOH, KOH) A->C Neutralization D Metal Acetylide (Shock-Sensitive/Explosive) B->D Deprotonation E Free Base Amine (Volatile/Prone to Degradation) C->E Loss of HCl

Fig 1: Hazard pathways of 3-Ethynyl-3-fluoroazetidine HCl via incompatible reagents.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they lack real-time feedback. The following methodologies are designed as self-validating systems, meaning the physical behavior of the reaction provides immediate confirmation of safety and success.

Protocol A: Safe Handling and Weighing of the Hygroscopic Salt

Causality: The HCl salt rapidly absorbs atmospheric moisture, which can degrade the terminal alkyne and ruin stoichiometric precision.

  • Preparation: Purge a localized balance enclosure or glovebox with Argon.

  • Tool Selection: Tare a pre-dried, static-dissipative PTFE weighing boat. Do not use standard lab spatulas if their alloy composition (e.g., copper content) is unknown, to prevent trace acetylide formation[4].

  • Execution: Rapidly transfer the desired mass of 3-Ethynyl-3-fluoroazetidine hydrochloride.

  • Self-Validation Check: Observe the digital readout for 15 seconds. If the mass continuously creeps upward , the inert atmosphere has failed, and the compound is undergoing hygroscopic deliquescence. Abort the weighing, re-seal the master container, and re-establish the Argon purge.

Protocol B: In-Situ Free-Basing for Cross-Coupling Reactions

Causality: Isolating the free base of a fluorinated azetidine is dangerous due to its volatility and instability. It must be generated in-situ immediately prior to coupling (e.g., Sonogashira or Click chemistry).

  • Suspension: Suspend the weighed HCl salt in an anhydrous, degassed solvent (e.g., THF or DCM) in a flame-dried Schlenk flask at 0°C.

  • Base Addition: Dropwise, add 1.2 equivalents of a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Avoid aqueous NaOH, which can cause biphasic heating and ring-opening.

  • Self-Validation Check: The initial mixture will be a cloudy suspension (insoluble HCl salt). As DIPEA is added, the solution will transition to a clear, homogenous state. This visual clearing is your self-validating confirmation that the free base has been successfully generated and is ready for the immediate addition of the coupling partner and catalyst.

Workflow Step1 1. Inert Atmosphere Weighing (Argon/PTFE Tools) Step2 2. Suspension in Anhydrous Solvent (THF/DCM at 0°C) Step1->Step2 Step3 3. Mild Base Addition (DIPEA dropwise) Step2->Step3 Step4 4. In-situ Coupling Reaction (Catalyst + Partner Addition) Step3->Step4 Check QC: Visual Clearing of Suspension Validates Deprotonation Step3->Check Observe

Fig 2: Self-validating workflow for safe in-situ free-basing and reaction coupling.

Emergency Response & Quenching

In the event of a spill or suspected contamination with heavy metals:

  • Spill Cleanup: Do not sweep dry, as friction can detonate trace acetylides[4]. Vacuum/shovel up using explosion-proof, grounded equipment, or wet the area with large amounts of water if safe to do so[6].

  • Acetylide Quenching: If a white/off-white precipitate forms unexpectedly in the presence of silver or copper (indicating metal acetylide formation), do not let the solid dry [4]. Explosive hazard is highest when dry[4]. Immediately quench by slowly adding a dilute strong acid (e.g., 2M Nitric Acid) until the solid completely dissolves, safely destroying the acetylide complex[4].

References

  • AS ONE Corporation. "88-3038-89 Enamine 化合物 100mg CAS No:2094149-92-3 EN300...". AS ONE. Available at:[Link]

  • Enamine / Namiki Shoji. "Enamine Building Blocks 201703". Namiki Shoji. Available at:[Link]

  • PubChem. "Azetidine hydrochloride | C3H8ClN | CID 12308726". National Institutes of Health. Available at:[Link]

  • Study.com. "Alkyne Functional Group & Reactions | Overview & Examples". Study.com. Available at:[Link]

  • Quora Contributors. "Which would you expect to be more stable, an internal alkyne or terminal alkyne?". Quora. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyl-3-fluoroazetidine hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery via Click Chemistry The copper(I)-catalyzed azide-alkyne cycloaddition (CuAA...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular assembly due to its high efficiency, broad functional group tolerance, and exceptional regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction's robustness under aqueous conditions and at ambient temperatures makes it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][3][4]

The incorporation of small, strained ring systems like azetidines into drug candidates is a rapidly growing strategy to enhance physicochemical properties such as solubility, metabolic stability, and cell permeability. Furthermore, the strategic placement of fluorine atoms can profoundly influence a molecule's pKa, conformation, and binding affinity.[5][6] 3-Ethynyl-3-fluoroazetidine hydrochloride is a unique building block that combines these desirable features. This guide provides a comprehensive, field-tested protocol for its successful application in CuAAC reactions, addressing the specific challenges and considerations this substrate presents.

Reaction Principle: The CuAAC Catalytic Cycle

The CuAAC reaction proceeds via a catalytic cycle initiated by the coordination of a Cu(I) ion to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[7] This intermediate then reacts with an azide to form a six-membered copper metallacycle, which subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[1][8] The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a mild reducing agent like sodium ascorbate.[1][9][10]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation (in situ) Cu_I Cu(I) Alkyne R¹-C≡CH Acetylide R¹-C≡C-Cu(I) Alkyne->Acetylide + Cu(I) - H⁺ Metallacycle Six-membered Cu Metallacycle Acetylide->Metallacycle + R²-N₃ Azide R²-N₃ Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Rearrangement Triazolide->Cu_I - Product Product 1,4-Triazole Product Triazolide->Product + H⁺ Cu_II Cu(II)SO₄ Cu_I_gen Cu(I) Cu_II->Cu_I_gen + Ascorbate (Reducing Agent) Ascorbate Sodium Ascorbate Cu_I_gen->Alkyne Enters Cycle

Figure 1: The CuAAC catalytic cycle, initiated by the in situ reduction of Cu(II).

Critical Considerations for 3-Ethynyl-3-fluoroazetidine hydrochloride

Direct application of standard CuAAC protocols to this substrate may lead to suboptimal results. The following points are critical for success:

  • Neutralization of the Hydrochloride: The starting material is a hydrochloride salt. The terminal alkyne's proton is not sufficiently acidic for deprotonation by the copper catalyst in the presence of a strong acid (HCl). Therefore, the addition of a non-coordinating base is mandatory to neutralize the HCl and free the azetidine base, allowing the reaction to proceed. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is an excellent choice as it will not compete with the azide or alkyne for copper coordination.[11]

  • Ligand Selection: While not always required, a copper-stabilizing ligand is highly recommended.[12] Ligands accelerate the reaction and, crucially, protect the Cu(I) catalyst from oxidation and disproportionation, which are common failure points.[2][13] For reactions in mixed aqueous/organic solvents, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is ideal.[9][14] It enhances catalytic efficiency while mitigating copper-mediated cytotoxicity in biological applications.[9][13]

  • Solvent System: A polar, protic solvent system is generally preferred for CuAAC reactions as it can accelerate the rate.[1] A mixture of water and a co-solvent like tert-butanol or DMSO is effective for dissolving both the polar hydrochloride salt and a potentially less polar azide partner.

Detailed Experimental Protocol

This protocol provides a robust starting point for the reaction of 3-Ethynyl-3-fluoroazetidine hydrochloride with a generic organic azide.

Materials and Reagents
ReagentPurityRecommended Supplier (Example)
3-Ethynyl-3-fluoroazetidine hydrochloride>95%Chemical Vendor
Organic Azide (R-N₃)>95%N/A
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)>98%Sigma-Aldrich, Acros Organics
Sodium L-Ascorbate>98%Sigma-Aldrich, Alfa Aesar
THPTA Ligand>95%Sigma-Aldrich, BroadPharm
N,N-Diisopropylethylamine (DIPEA)>99%Sigma-Aldrich, TCI
tert-ButanolACSFisher Scientific
Deionized Water18 MΩN/A
Diethyl EtherACSFisher Scientific
Saturated aq. EDTA solutionN/ALab-prepared
Saturated aq. NaCl solution (Brine)N/ALab-prepared
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash chromatography system (optional, for purification)

Step-by-Step Reaction Procedure

Figure 2: Experimental workflow for the CuAAC reaction.

  • Reagent Preparation (Stock Solutions):

    • CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water (25 mg CuSO₄·5H₂O in 1 mL H₂O).

    • Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water (198 mg in 1 mL H₂O). This solution should be made fresh before each use. [14]

    • THPTA Solution: Prepare a 100 mM stock solution in deionized water (43.5 mg in 1 mL H₂O).

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 eq., e.g., 0.5 mmol, X mg).

    • Add 3-Ethynyl-3-fluoroazetidine hydrochloride (1.1 eq., 0.55 mmol, 75 mg).

    • Dissolve the solids in a 1:1 mixture of tert-butanol and deionized water (e.g., 5 mL total volume for a 0.1 M reaction concentration). Stir until all solids are dissolved.

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq., 0.6 mmol, 105 µL) to the reaction mixture. Stir for 5 minutes. This step is crucial to deprotonate the azetidine hydrochloride.

  • Catalyst Addition:

    • Sequentially add the catalyst components to the stirring reaction mixture. It is often beneficial to premix the copper and ligand before addition.[14]

    • Add the CuSO₄ stock solution (0.05 eq., 0.025 mmol, 250 µL).

    • Add the THPTA stock solution (0.06 eq., 0.03 mmol, 300 µL). The solution may turn a light blue color.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.20 eq., 0.1 mmol, 100 µL). The solution should become colorless or pale yellow, indicating the reduction of Cu(II) to Cu(I).[15]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting starting material (typically the azide) indicates reaction completion. Typical reaction times range from 1 to 12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, add 10 mL of a saturated aqueous solution of EDTA (a chelating agent to remove copper). Stir vigorously for 15-20 minutes.[16]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the pure 1,4-disubstituted triazole product.

Data Presentation: Key Reaction Parameters

The following table provides a scalable summary of the reaction protocol.

ComponentEquivalentsMolarity (Final)For 0.5 mmol Scale
Organic Azide (R-N₃)1.0100 mM0.50 mmol
3-Ethynyl-3-fluoroazetidine HCl1.1110 mM0.55 mmol
DIPEA1.2120 mM0.60 mmol
CuSO₄·5H₂O0.055 mM0.025 mmol
THPTA0.066 mM0.030 mmol
Sodium Ascorbate0.2020 mM0.10 mmol
Solvent (1:1 t-BuOH/H₂O) --5.0 mL

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficient base; HCl salt was not fully neutralized.Ensure at least 1.1-1.2 equivalents of DIPEA are added and allowed to stir before catalyst addition.
Oxidation of Cu(I) catalyst to inactive Cu(II).Prepare sodium ascorbate solution fresh. Consider running the reaction under an inert atmosphere (N₂ or Ar). Increase ligand loading to 5-10 mol%.
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment.[1]
Difficult Purification Product is highly polar and water-soluble.Use a more polar extraction solvent like a 9:1 DCM/Isopropanol mixture. Consider purification via reverse-phase chromatography.
Residual copper contamination in the final product.Perform a thorough wash with aqueous EDTA or ammonium hydroxide solution during work-up to chelate and remove copper ions.[16]

References

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. (n.d.). PMC - NIH. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006, October 13). PubMed. [Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). ACS Publications. [Link]

  • Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules. (2024, May 5). PubMed. [Link]

  • Chemical modification of poly(hydroxyalkanoate)s (PHA)s via "click' chemistry. (n.d.). LOUIS - UAH. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]

  • Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. (2006, September 22). ACS Publications. [Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.). ResearchGate. [Link]

  • Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. (n.d.). ResearchGate. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). PMC. [Link]

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. (2016, January 22). ACS Publications. [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. (2025, August 6). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). pubs.acs.org. [Link]

  • Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. (2021, November 21). ACS Publications. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. [Link]

  • Bioorthogonal CuAAC click reaction (the copper-catalyzed azide–alkyne cycloaddition ). (2026, February 22). Chemistry Stack Exchange. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020, January 16). ResearchGate. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011, December 15). Jena Bioscience. [Link]

  • One-Pot Synthesis of 2-C-Branched Glycosyl Triazoles by Integrating 1,2-Cyclopropanated Sugar Ring-Opening Azidation and CuAAC Reaction. (2022, November 18). ACS Publications. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC. [Link]

  • Base and concentration effects on CuAAC reaction. (n.d.). ResearchGate. [Link]

  • Click Triazoles for Bioconjugation. (n.d.). PMC. [Link]

Sources

Application

Comprehensive Analytical Characterization Protocol for 3-Ethynyl-3-fluoroazetidine Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol Introduction & Chemical Context 3-Ethynyl-3-fluoroazetidine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol

Introduction & Chemical Context

3-Ethynyl-3-fluoroazetidine hydrochloride is a highly strained, bifunctional aliphatic heterocycle increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere and a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[1].

Characterizing this molecule presents unique analytical challenges. Its extremely low molecular weight (free base MW 99.05 Da) and high polarity render traditional reversed-phase chromatography ineffective[2]. Furthermore, the presence of the highly electronegative fluorine atom on the strained four-membered ring creates a complex, heavily coupled NMR spin system[3]. As a Senior Application Scientist, I have designed this protocol to establish a self-validating analytical framework . By orthogonally combining Hydrophilic Interaction Liquid Chromatography-High Resolution Mass Spectrometry (HILIC-HRMS), multinuclear NMR, and Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectroscopy, we ensure absolute structural and purity confirmation.

Workflow A 3-Ethynyl-3-fluoroazetidine HCl Salt B Sample Prep (Dilution/Desalting) A->B C HILIC-HRMS (Exact Mass & Purity) B->C Aliquot 1 D Multinuclear NMR (1H, 13C, 19F) B->D Aliquot 2 E ATR FT-IR (Functional Groups) B->E Solid State F Data Synthesis & Structural Confirmation C->F D->F E->F

Fig 1. Orthogonal analytical workflow for the characterization of 3-Ethynyl-3-fluoroazetidine HCl.

Chromatographic Characterization: HILIC-HRMS

Expertise & Causality: Small, highly polar basic amines like azetidine hydrochloride exhibit negligible retention on standard C18 stationary phases. They elute in the void volume, subjecting them to severe ion suppression from sample matrix salts. To solve this, we employ HILIC[2]. The amide-bonded stationary phase retains the protonated azetidine via a combination of hydrophilic partitioning into an aqueous-enriched layer and electrostatic interactions, ensuring sharp peak shape and reliable MS ionization.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 1.0 mg of 3-Ethynyl-3-fluoroazetidine HCl. Dissolve in 1.0 mL of Acetonitrile/Water (90:10, v/v) containing 10 mM ammonium formate. Note: The high organic content is mandatory to initiate HILIC partitioning, while the buffer maintains the ionic strength required for reproducible retention.

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid (ensures the azetidine nitrogen remains fully protonated).

    • Solvent B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 95% B for 1 min, followed by a linear gradient to 60% B over 4 min. Flow rate: 0.4 mL/min.

  • HRMS Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Monitor for the exact mass of the[M+H]⁺ ion at m/z 100.0557.

Spectroscopic Characterization: Multinuclear NMR

Expertise & Causality: The true power of characterizing fluorinated small molecules lies in the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[4]. Rather than relying solely on ¹H NMR, we construct a self-validating system by acquiring ¹H, ¹³C, and ¹⁹F spectra. The scalar coupling constants (J-values) between the fluorine atom and the adjacent protons/carbons must mathematically match across all spectra[3]. If the ³J_HF value extracted from the ¹⁹F spectrum does not perfectly mirror the ³J_HF value in the ¹H spectrum, the structural assignment is invalid.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O). D₂O is preferred over CDCl₃ due to the insolubility of the highly polar HCl salt in non-polar solvents.

  • ¹H NMR (400 MHz): Acquire 16 scans with a 2-second relaxation delay (D1). Suppress the residual HOD peak if necessary. Extract the coupling constants from the complex multiplet of the azetidine CH₂ protons (~4.2–4.5 ppm).

  • ¹⁹F NMR (376 MHz): Acquire 64 scans with a 2-second D1. Do not use ¹H-decoupling initially. The signal should appear around -99 to -101 ppm as a pentet (due to coupling with the four equivalent azetidine protons).

  • ¹³C NMR (100 MHz): Acquire 1024 scans with a 2-second D1, using ¹H-decoupling. Identify the C3-fluoro doublet (~80-85 ppm) and extract the ¹J_CF coupling constant (~220 Hz).

NMR_Logic N1 19F NMR (-99 ppm) Multiplet (Pentet) N4 Self-Validation: ³J_HF ≈ 11.8 Hz Match N1->N4 N5 Self-Validation: ¹J_CF ≈ 220 Hz Match N1->N5 N2 1H NMR (4.2 ppm) Azetidine CH2 (Multiplet) N2->N4 N3 13C NMR (80-90 ppm) C3-Fluoro (Doublet) N3->N5

Fig 2. Self-validating NMR spin system logic for 3-Ethynyl-3-fluoroazetidine.

Functional Group Verification: ATR FT-IR

Expertise & Causality: While NMR confirms the connectivity, FT-IR provides rapid, orthogonal confirmation of the reactive handles—specifically the terminal alkyne required for downstream click chemistry. The solid-state ATR technique requires no sample prep, preventing the solvent interference seen in solution-phase IR and preserving the native salt state.

Step-by-Step Protocol
  • Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.

  • Measurement: Place ~2 mg of the solid 3-Ethynyl-3-fluoroazetidine HCl directly onto the crystal. Engage the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Confirm the presence of the sharp terminal alkyne C-H stretch (~3280 cm⁻¹), the weak C≡C stretch (~2120 cm⁻¹), and the strong C-F stretch (~1050 cm⁻¹).

Quantitative Data Summary

Table 1: Expected NMR Chemical Shifts and Coupling Constants
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H ~4.20 - 4.50m³J_HF ≈ 11.8, ²J_HH ≈ 9.0Azetidine CH₂ (H2, H4)
¹H ~3.30d⁴J_HF ≈ 2.0Alkyne -C≡CH
¹⁹F -99.5 to -101.0p (pentet)³J_FH ≈ 11.8C3-F
¹³C ~80.0 - 85.0d¹J_CF ≈ 220.0C 3 (Azetidine)
¹³C ~62.0 - 65.0d²J_CF ≈ 25.0C 2, C 4 (Azetidine)
¹³C ~75.0d³J_CF ≈ 10.0Alkyne -C≡C H
¹³C ~79.0d²J_CF ≈ 30.0Alkyne -C ≡CH
Table 2: Exact Mass and HRMS Parameters
ParameterValue
Chemical Formula (Free Base) C₅H₆FN
Theoretical Exact Mass [M+H]⁺ 100.0557 Da
Recommended Ionization ESI (+)
Primary Diagnostic Fragment m/z 80.050 (Loss of HF)

References

  • Title: 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review Source: PubMed URL: [Link]

  • Title: A series of spontaneously blinking dyes for super-resolution microscopy Source: bioRxiv URL: [Link]

  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: PMC (PubMed Central) URL: [Link]

Sources

Method

3-Ethynyl-3-fluoroazetidine hydrochloride reaction conditions for high yield

Application Note: High-Yield Synthesis of 3-Ethynyl-3-fluoroazetidine Hydrochloride Executive Summary 3-Ethynyl-3-fluoroazetidine hydrochloride is a highly sought-after fluorinated building block, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 3-Ethynyl-3-fluoroazetidine Hydrochloride

Executive Summary

3-Ethynyl-3-fluoroazetidine hydrochloride is a highly sought-after fluorinated building block, frequently utilized in the development of CNS-active therapeutics, such as GluN2B/C/D-biased positive allosteric modulators (PAMs) for the N-Methyl-d-Aspartate receptor[1]. The incorporation of both a fluorine atom and an alkyne moiety on a highly strained four-membered azetidine ring presents unique synthetic challenges. Specifically, tertiary alcohols on azetidine rings are highly prone to elimination during fluorination. This application note details a robust, self-validating three-step protocol designed to maximize yield, purity, and reproducibility.

Synthetic Strategy and Workflow

The synthesis proceeds via the nucleophilic addition of an ethynyl Grignard reagent to a commercially available Boc-protected azetidin-3-one. This is followed by deoxofluorination of the resulting tertiary alcohol and subsequent acidic deprotection to yield the final hydrochloride salt[2].

SyntheticWorkflow A tert-Butyl 3-oxoazetidine -1-carboxylate B tert-Butyl 3-ethynyl-3- hydroxyazetidine-1-carboxylate A->B Ethynylmagnesium Bromide MeTHF, -10 °C C tert-Butyl 3-ethynyl-3- fluoroazetidine-1-carboxylate B->C DAST, DCM -78 °C to RT D 3-Ethynyl-3-fluoroazetidine hydrochloride C->D 4M HCl in Dioxane RT, 2 h

Synthetic workflow for 3-ethynyl-3-fluoroazetidine hydrochloride.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Nucleophilic Acyl Addition (Ethynylation)

Objective : Synthesis of tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.

Causality & Choices : Ethynylmagnesium bromide is preferred over lithium acetylide because the magnesium counterion provides superior chelation control with the azetidinone oxygen. This reduces the basicity of the nucleophile, suppressing the undesired enolization of the ketone and favoring direct 1,2-addition. 2-Methyltetrahydrofuran (MeTHF) is utilized as the solvent; its lower water miscibility compared to THF enhances the stability of the Grignard reagent at low temperatures[2].

Protocol :

  • Charge a flame-dried Schlenk flask with tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and anhydrous MeTHF to achieve a 0.2 M concentration.

  • Cool the solution to -10 °C using an acetone/ice bath under an argon atmosphere. (Causality: -10 °C strikes the optimal balance between maintaining Grignard reactivity and suppressing ring-opening side reactions).

  • Add ethynylmagnesium bromide (0.5 M in THF, 1.1 equiv) dropwise over 15 minutes.

  • Stir the reaction at -10 °C for 1 hour[2].

  • Validation Check : Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.4) should be fully consumed, with a new product spot appearing at Rf = 0.1[2].

  • Quench the bulk reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (5-20% EtOAc in hexanes) to afford the product as a colorless oil.

Step 2: Deoxofluorination

Objective : Synthesis of tert-butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate.

Causality & Choices : Converting a tertiary alcohol to a fluoride on a strained ring is notoriously difficult. Diethylaminosulfur trifluoride (DAST) is utilized due to its high reactivity with sterically hindered alcohols[3]. However, the intermediate alkoxyaminosulfurane is highly prone to E1 elimination, which generates an undesired enyne byproduct. Strict temperature control is critical to manage the kinetics of the substitution (SN1-like) versus elimination pathways.

FluorinationLogic Root Deoxofluorination of Tertiary Alcohol Temp Temperature Control (-78 °C to RT) Root->Temp Reagent Reagent Choice (DAST) Root->Reagent Solvent Solvent Selection (Anhydrous DCM) Root->Solvent Temp1 Prevents explosive decomposition Temp->Temp1 Temp2 Minimizes E1 elimination byproducts Temp->Temp2 Reagent1 High reactivity for sterically hindered OH Reagent->Reagent1 Solvent1 Suppresses hydrolysis of fluorinating agent Solvent->Solvent1

Logical causality framework for the deoxofluorination of tertiary azetidine alcohols.

Protocol :

  • Dissolve tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath under a strict argon atmosphere.

  • Add DAST (1.5 equiv) dropwise. (Safety Note: DAST reacts violently with moisture; ensure all glassware is flame-dried).

  • Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature, stirring overnight[3].

  • Validation Check : Analyze via ¹⁹F NMR of a crude aliquot. The appearance of a distinct fluorine signal confirms successful fluorination. TLC (40% EtOAc/Hexanes) should show the product at Rf = 0.65[2].

  • Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃.

  • Extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the product as a light yellow oil. (Note: Yields are typically limited to ~24% due to the unavoidable competing elimination pathway[2]).

Step 3: Boc Deprotection and Salt Formation

Objective : Synthesis of 3-ethynyl-3-fluoroazetidine hydrochloride.

Causality & Choices : 4M HCl in dioxane is selected over trifluoroacetic acid (TFA). Because the target compound is a low-molecular-weight, highly water-soluble amine, isolating it as an HCl salt via direct precipitation avoids the need for a basic aqueous workup, which would otherwise result in massive product loss into the aqueous phase.

Protocol :

  • Dissolve tert-butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate in a minimal amount of anhydrous DCM.

  • Add 4M HCl in dioxane (10.0 equiv).

  • Stir at room temperature for 2 hours.

  • Validation Check : The reaction is complete when CO₂ evolution ceases and a white precipitate forms in the flask.

  • Concentrate the suspension under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 3-ethynyl-3-fluoroazetidine hydrochloride as a white, hygroscopic solid.

Quantitative Data & Yield Summary

Reaction StepTransformationReagents & ConditionsYield (%)Key Observation / Challenge
1 Nucleophilic Acyl AdditionEthynylmagnesium bromide, MeTHF, -10 °C78%[2]Requires strict anhydrous conditions to prevent ketone enolization.
2 DeoxofluorinationDAST, DCM, -78 °C to RT24%[2]Major yield loss due to competing E1 elimination pathways.
3 Boc Deprotection4M HCl in Dioxane, RT>95%Product precipitates as a solid; avoids aqueous workup.

References

  • Supplemental Information: Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor Source: Journal of Medicinal Chemistry, 2025, 68(9), 9303-9322. URL:[Link]

  • US Patent 10,208,020 B2 - Substituted amino triazoles useful as human chitinase inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Synthesis and Handling of 3-Ethynyl-3-fluoroazetidine Hydrochloride

Welcome to the technical support center for 3-Ethynyl-3-fluoroazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethynyl-3-fluoroazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile building block. Our goal is to empower you with the knowledge to anticipate and mitigate potential side reactions, ensuring the success and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability and handling concerns for 3-Ethynyl-3-fluoroazetidine hydrochloride?

A: 3-Ethynyl-3-fluoroazetidine hydrochloride is a crystalline solid that is generally stable under standard laboratory conditions. However, due to its strained azetidine ring and reactive ethynyl group, certain precautions are necessary:

  • Hygroscopicity: The hydrochloride salt can be hygroscopic. It is recommended to store the compound in a desiccator under an inert atmosphere and to handle it quickly in a dry environment to prevent moisture absorption.

  • Thermal Stability: While stable at room temperature, prolonged heating can lead to decomposition or polymerization.[1] It is advisable to use the lowest effective temperature for reactions involving this compound.

  • pH Sensitivity: The azetidine ring is susceptible to opening under strongly acidic or basic conditions, a reaction driven by the relief of its inherent ring strain (approximately 25.4 kcal/mol).[1][2] The hydrochloride salt itself renders solutions acidic.

Q2: What are the most common side reactions encountered when using 3-Ethynyl-3-fluoroazetidine hydrochloride?

A: The three most prevalent side reactions are:

  • Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself to form a symmetric 1,3-diyne byproduct, particularly in the presence of copper catalysts.[3]

  • Azetidine Ring-Opening: The strained four-membered ring can be opened by nucleophiles or under acidic conditions, leading to linear amine derivatives.[1]

  • Polymerization: Both the ethynyl group and the azetidine ring can undergo polymerization under certain conditions, such as the presence of radical initiators or strong acids.[4][5]

Q3: How does the fluorine atom at the 3-position influence the reactivity of the molecule?

A: The electron-withdrawing nature of the fluorine atom has several effects:

  • Increased Acidity of the Alkyne Proton: The inductive effect of the fluorine atom increases the acidity of the terminal alkyne proton. This can facilitate its deprotonation but may also increase the rate of certain base-mediated side reactions.

  • Influence on Cross-Coupling Reactions: The electronic properties of the fluorine substituent can impact the efficiency of palladium-catalyzed cross-coupling reactions.[6][7]

  • Stabilization of the Azetidine Ring: The fluorine substituent can influence the stability and conformation of the azetidine ring.

Q4: Is it necessary to free-base the hydrochloride salt before use in a reaction?

A: In most cases, yes. The hydrochloride salt is acidic and can interfere with base-sensitive reagents and catalysts. For reactions requiring a basic environment, such as the Sonogashira coupling, the hydrochloride must be neutralized. This is typically done in situ by adding a sufficient excess of the base used in the reaction. The choice of base is critical to avoid promoting side reactions.

Troubleshooting Guides

Guide 1: Excessive Homocoupling (Glaser Coupling) in Sonogashira Reactions

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of a symmetrical diyne byproduct, which can be identified by NMR and mass spectrometry.

Root Cause Analysis:

The Sonogashira reaction traditionally employs a copper(I) co-catalyst. The copper acetylide intermediate, formed by the reaction of the terminal alkyne with the copper salt, can undergo oxidative dimerization in the presence of oxygen or other oxidants, leading to the formation of a 1,3-diyne (Glaser coupling).[3] This side reaction consumes the starting alkyne and reduces the yield of the desired product.

Solutions and Protocols:

The most effective strategy to prevent homocoupling is to employ copper-free Sonogashira conditions.

Table 1: Comparison of Traditional and Copper-Free Sonogashira Conditions

ParameterTraditional SonogashiraCopper-Free SonogashiraRationale for Change
Co-catalyst CuINoneEliminates the species responsible for homocoupling.[8]
Ligand PPh₃Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes the catalytic cycle without the need for copper.
Atmosphere Strictly inertInert atmosphere is still recommendedMinimizes oxidative side reactions.[3]
Base Amine bases (e.g., Et₃N, DIPEA)Often a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃)Efficiently deprotonates the alkyne.

Recommended Copper-Free Sonogashira Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., XPhos (4 mol%)), and a base (e.g., Cs₂CO₃ (2.0 equiv.)).

  • Add anhydrous, degassed solvent (e.g., THF or dioxane).

  • In a separate flask, dissolve 3-Ethynyl-3-fluoroazetidine hydrochloride (1.2 equiv.) in the reaction solvent.

  • Using a syringe pump, add the solution of the azetidine derivative to the reaction mixture over a period of 2-4 hours. Slow addition maintains a low concentration of the terminal alkyne, further disfavoring homocoupling.[3]

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Perform an aqueous workup and purify by column chromatography.

Troubleshooting Workflow for Homocoupling:

start High Homocoupling Observed check_copper Is a copper co-catalyst being used? start->check_copper use_copper_free Switch to a copper-free protocol. check_copper->use_copper_free Yes optimize_copper_free Optimize copper-free conditions. check_copper->optimize_copper_free No end_success Homocoupling Minimized use_copper_free->end_success check_atmosphere Is the reaction atmosphere strictly inert? optimize_copper_free->check_atmosphere degas_reagents Thoroughly degas all solvents and reagents. check_atmosphere->degas_reagents No check_addition How is the alkyne added? check_atmosphere->check_addition Yes degas_reagents->end_success slow_addition Use a syringe pump for slow addition. check_addition->slow_addition All at once check_addition->end_success Slowly slow_addition->end_success cluster_0 Undesired Pathway cluster_1 Preventative Measures azetidine 3-Ethynyl-3-fluoroazetidine activated_azetidine Activated Azetidine (e.g., protonated or Lewis acid complex) azetidine->activated_azetidine Lewis Acid (LA) or Strong Acid (H+) desired_product Desired Product azetidine->desired_product Desired Reaction Conditions ring_opened Ring-Opened Product (γ-substituted amine) activated_azetidine->ring_opened Nucleophile (Nu-) low_temp Low Temperature low_temp->desired_product mild_base Non-nucleophilic Base (e.g., DIPEA, Cs2CO3) mild_base->desired_product no_lewis_acid Avoid Strong Lewis Acids no_lewis_acid->desired_product

Strategies to prevent azetidine ring-opening.

Guide 3: Polymerization

Symptoms:

  • Formation of an insoluble precipitate during the reaction or workup.

  • Broad, poorly resolved signals in the NMR spectrum.

  • Difficulty in purifying the desired product by chromatography.

Root Cause Analysis:

  • Alkyne Polymerization: Terminal alkynes can polymerize through various mechanisms, including radical, cationic, and coordination polymerization. [4][5]This can be initiated by trace impurities, high temperatures, or certain catalysts.

  • Cationic Ring-Opening Polymerization (CROP): The azetidine ring can undergo CROP in the presence of strong acids or initiators, forming a polyamine chain. [2] Preventative Measures:

  • High Purity Reagents: Use freshly purified reagents and solvents to minimize potential initiators.

  • Control of Concentration: Reactions are best run at moderate concentrations (typically 0.1-0.5 M). High concentrations of the monomer can favor polymerization.

  • Inert Atmosphere: As with homocoupling, maintaining a strictly inert atmosphere can prevent radical polymerization initiated by oxygen.

  • Avoid Strong Acids: The hydrochloride salt should be neutralized carefully with a base. Avoid the use of strong, non-coordinating acids.

References

  • Guo, Y., & Shreeve, J. M. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Chemical Communications, (34), 3583–3585. Available at: [Link]

  • Ichitsuka, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 1-8. Available at: [Link]

  • Huang, Y., & White, J. M. (2003). Fluorine Substitution Effects on the Alkyl Coupling Reaction on a Ag(111) Surface. Journal of the American Chemical Society, 125(36), 10798–10799. Available at: [Link]

  • Qing, F.-L., & Yang, J.-J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 169. Available at: [Link]

  • Ni, C., & Hu, J. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2334–2377. Available at: [Link]

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  • MX2009001003A. 3'-ethynylcytidine derivative. Google Patents.
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  • Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(13), 2251–2253. Available at: [Link]

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  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. Available at: [Link]

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Sources

Optimization

Technical Support Center: Purification of 3-Ethynyl-3-fluoroazetidine Hydrochloride

Welcome to the technical support center for 3-Ethynyl-3-fluoroazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethynyl-3-fluoroazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this highly functionalized and reactive molecule. Drawing upon established principles of organic chemistry and state-of-the-art purification techniques, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of high-purity 3-Ethynyl-3-fluoroazetidine hydrochloride.

Introduction to the Challenges

3-Ethynyl-3-fluoroazetidine hydrochloride is a valuable building block in medicinal chemistry, incorporating a strained four-membered ring, a reactive terminal alkyne, and an electron-withdrawing fluorine atom. This combination of functionalities, while synthetically useful, presents significant purification challenges. The primary difficulties arise from the inherent ring strain of the azetidine core, making it susceptible to ring-opening, particularly under acidic or basic conditions[1]. The presence of the ethynyl group introduces the possibility of side reactions, such as polymerization or addition reactions, while the fluorine atom can influence the compound's polarity and chromatographic behavior. As a hydrochloride salt, the compound is highly polar, which can complicate traditional purification strategies.

This guide will address these challenges systematically, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the purification of 3-Ethynyl-3-fluoroazetidine hydrochloride.

Issue 1: Low Yield After Purification

Symptoms:

  • Significant loss of material during column chromatography or recrystallization.

  • The isolated product mass is much lower than theoretically expected.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Ring-Opening of Azetidine The strained azetidine ring can open under acidic or basic conditions. Strong acids used for salt formation or residual base from the synthesis can catalyze this degradation[1].pH Control: Neutralize the crude product carefully before purification. If using silica gel chromatography, consider pre-treating the silica with a neutralizing agent like triethylamine in the eluent. For reversed-phase, use buffered mobile phases to maintain a neutral pH.
Volatilization of Free Base If the hydrochloride salt is converted to the free base for purification, the free base may be volatile and lost during solvent evaporation.Low-Temperature Evaporation: Concentrate fractions under reduced pressure at low temperatures. Salt Form Purification: Whenever possible, purify the compound in its more stable hydrochloride form.
Irreversible Adsorption The polar nature of the hydrochloride salt can lead to strong, irreversible adsorption onto silica gel or other polar stationary phases.Use a Less Polar Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel. Alternative Techniques: Employ purification methods less prone to strong adsorption, such as Supercritical Fluid Chromatography (SFC) or recrystallization.
Reaction with Solvent Protic solvents like methanol could potentially react with the strained azetidine ring, especially if acidic or basic impurities are present.Solvent Selection: Use aprotic solvents for chromatography and workup whenever possible (e.g., dichloromethane, ethyl acetate, acetonitrile).
Issue 2: Persistent Impurities in Final Product (Observed by ¹H NMR or LC-MS)

Symptoms:

  • Extra peaks in the ¹H NMR spectrum that do not correspond to the desired product or known solvents.

  • Additional masses observed in the LC-MS analysis.

Possible Causes & Solutions:

Common Impurity Type Identification & Explanation Recommended Purification Strategy
Unreacted Starting Materials Presence of signals corresponding to precursors used in the synthesis.Optimize Chromatography: Develop a gradient elution method that provides better separation between the product and less polar starting materials. Recrystallization: If the impurity has significantly different solubility, recrystallization can be effective.
Ring-Opened Byproducts Characterized by the absence of the characteristic azetidine ring protons in the ¹H NMR and the presence of new signals corresponding to an opened chain.pH Control: As mentioned previously, maintaining neutral conditions is critical to prevent further formation. Chromatography: These byproducts are often more polar and can sometimes be separated using a polar stationary phase like silica with an appropriate eluent system.
Polymerized Ethynyl Groups Broad signals in the ¹H NMR baseline and potentially a complex mixture of high molecular weight species in the MS. This can be initiated by trace metals or basic conditions.Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to minimize oxidation-initiated polymerization. Metal Scavengers: If trace metals are suspected from the synthesis, treat the crude product with a metal scavenger before purification. SFC: This technique can sometimes provide better resolution for oligomeric species.
Solvent Adducts Formation of adducts with reactive solvents (e.g., methanol).Aprotic Solvents: Use aprotic solvents during workup and purification. Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvent.
Issue 3: Poor Peak Shape or No Elution in Chromatography

Symptoms:

  • Broad, tailing peaks in HPLC or flash chromatography.

  • The compound does not elute from the column.

Possible Causes & Solutions:

Problem Explanation Solution
Strong Interaction with Stationary Phase The polar hydrochloride salt interacts very strongly with polar stationary phases like silica gel, leading to poor chromatography.Mobile Phase Modifiers: For normal-phase chromatography, add a small amount of a polar solvent like methanol or an amine base like triethylamine to the eluent to improve peak shape[2]. Reversed-Phase with Ion Pairing: In reversed-phase HPLC, use an ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase to improve retention and peak shape. HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent alternative for purifying highly polar compounds[3].
On-Column Degradation The stationary phase itself (e.g., acidic silica gel) can cause the compound to degrade during the separation.Deactivated Stationary Phase: Use a deactivated or end-capped stationary phase. Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina.
Inappropriate Solvent System The chosen eluent is not polar enough to move the highly polar hydrochloride salt off the baseline.TLC First: Always perform thin-layer chromatography (TLC) to determine an appropriate solvent system before running a column[4]. For this compound, a polar system like 5-10% methanol in dichloromethane is a good starting point[2].

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Ethynyl-3-fluoroazetidine hydrochloride? A1: Due to the strained ring and reactive ethynyl group, the compound should be stored as a solid in its hydrochloride salt form, which is generally more stable than the free base. It should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (ideally -20°C) and protected from light to prevent degradation and polymerization.

Q2: Can I purify the free base of 3-Ethynyl-3-fluoroazetidine instead of the hydrochloride salt? A2: While it is possible, it is generally not recommended. The free base is likely to be less stable and more volatile. If you must work with the free base, handle it at low temperatures and use it immediately after preparation. Purification of the free base via chromatography may lead to on-column degradation.

Q3: My ¹H NMR shows complex multiplets for the azetidine protons. Is this normal? A3: Yes, this is expected. The protons on the azetidine ring are diastereotopic and will couple to each other and to the fluorine atom, resulting in complex, higher-order splitting patterns. It is advisable to consult with an NMR spectroscopist for detailed structural confirmation if needed.

Q4: I am considering using Supercritical Fluid Chromatography (SFC) for purification. What are the advantages for this specific molecule? A4: SFC is an excellent choice for 3-Ethynyl-3-fluoroazetidine hydrochloride. The use of supercritical CO₂ with a polar co-solvent (like methanol) creates a mobile phase that can effectively elute polar compounds like hydrochloride salts with good peak shape and high resolution[5][6]. SFC is often faster than traditional HPLC and the fractions are easier to concentrate, which is advantageous for temperature-sensitive compounds[7][8].

Q5: What are the key safety precautions when handling this compound? A5: Due to the reactive nature of azetidines and the presence of an ethynyl group, standard laboratory safety precautions should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or contact with skin. The toxicological properties of this specific compound may not be fully characterized, so it should be handled with care.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing impurities with significantly different solubility profiles.

Step-by-Step Methodology:

  • Solvent Screening: In small vials, test the solubility of the crude 3-Ethynyl-3-fluoroazetidine hydrochloride in various solvent systems. The ideal system is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. Good starting points for polar hydrochloride salts include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane mixtures.

  • Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in a refrigerator or freezer can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography (Normal Phase)

This protocol is designed to separate the target compound from less polar impurities.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and load the dry powder onto the top of the column. This dry loading technique is often superior for polar compounds.

  • Elution: Run the column with the selected eluent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 3: Purification by Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for purifying polar molecules, including hydrochloride salts.

Step-by-Step Methodology:

  • Analytical Method Development: Develop an analytical scale SFC method to determine the optimal stationary phase and mobile phase conditions. A chiral stationary phase may be useful even for achiral separations due to unique selectivities.

  • Column Selection: Common stationary phases for polar compounds in SFC include diol, amino, or 2-ethylpyridine columns.

  • Mobile Phase: The mobile phase will typically consist of supercritical CO₂ as the main solvent and a polar organic modifier, such as methanol, often with a small amount of an additive like diethylamine or ammonium hydroxide to improve peak shape for basic compounds.

  • Sample Preparation: Dissolve the sample in the mobile phase modifier (e.g., methanol) at a suitable concentration.

  • Preparative SFC Run: Scale up the optimized analytical method to a preparative SFC system.

  • Fraction Collection: Collect the fractions corresponding to the pure product peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions. A key advantage of SFC is the rapid evaporation of the CO₂ and the small volume of organic modifier.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude 3-Ethynyl-3-fluoroazetidine HCl solubility_check Soluble in common organic solvents? start->solubility_check recrystallization Attempt Recrystallization solubility_check->recrystallization Yes chromatography Proceed to Chromatography solubility_check->chromatography No purity_check Check Purity (NMR, LC-MS) recrystallization->purity_check sfc Supercritical Fluid Chromatography (SFC) chromatography->sfc High Polarity normal_phase Normal-Phase Chromatography (Silica/Alumina) chromatography->normal_phase Moderate Polarity reversed_phase Reversed-Phase HPLC chromatography->reversed_phase Low to Moderate Polarity sfc->purity_check normal_phase->purity_check reversed_phase->purity_check purity_check->chromatography Purity <95% pure_product Pure Product purity_check->pure_product Purity >95%

Caption: Decision tree for selecting a purification strategy.

Relationship between Compound Properties and Purification Challenges

Challenges product 3-Ethynyl-3-fluoroazetidine HCl ring_strain Azetidine Ring Strain product->ring_strain ethynyl Ethynyl Group Reactivity product->ethynyl fluoro Fluorine Atom product->fluoro hcl_salt Hydrochloride Salt product->hcl_salt ring_opening Ring-Opening ring_strain->ring_opening degradation Degradation ring_strain->degradation polymerization Polymerization ethynyl->polymerization side_reactions Side Reactions ethynyl->side_reactions polarity_mod Polarity Modification fluoro->polarity_mod chrom_behavior Altered Chromatography fluoro->chrom_behavior high_polarity High Polarity hcl_salt->high_polarity solubility Aqueous Solubility hcl_salt->solubility

Caption: Key molecular features and their associated purification challenges.

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  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic.... Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative NMR of chloride by an accurate internal standard approach. Retrieved March 20, 2026, from [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved March 20, 2026, from [Link]

  • De Kimpe, N., et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(19), 7439-7442.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • University of Wisconsin-Madison, Department of Chemistry. (2026). Effect of Substituents on Carbanion Stability. Retrieved March 20, 2026, from [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved March 20, 2026, from [Link]

  • Baxendale Group - Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Retrieved March 20, 2026, from [Link]

  • MDPI. (2024). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. Retrieved March 20, 2026, from [Link]

  • Wikipedia. (n.d.). Ethylene glycol. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Retrieved March 20, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No.5:Organic Chemistry-II (Reaction Mechanism-1) MODULE No.7: Generation, structure, stability and reactivity of. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

common pitfalls in the use of 3-Ethynyl-3-fluoroazetidine hydrochloride for bioconjugation

Welcome to the Technical Support Center for 3-Ethynyl-3-fluoroazetidine hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Ethynyl-3-fluoroazetidine hydrochloride .

As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique stereoelectronic properties of this bifunctional linker. This compound features a secondary amine (for acylation/amidation) and a terminal alkyne (for click chemistry), structurally constrained within a 4-membered azetidine ring with a fluorine atom.

While highly versatile for bioorthogonal labeling and drug-conjugate synthesis, its unique structure introduces specific physicochemical behaviors that require precise experimental control.

Part 1: Core Concepts & Physicochemical Profiling

To successfully use 3-Ethynyl-3-fluoroazetidine hydrochloride, one must understand the causality behind its reactivity.

The Stereoelectronic Effect of Fluorine and Alkynes Unsubstituted azetidine behaves similarly to typical secondary aliphatic amines, possessing a pKa of 11.29[1]. However, the introduction of a fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which significantly alters the electronic properties of the ring and lowers the pKa of the nitrogen[2]. The addition of the sp-hybridized ethynyl group at the same position introduces further electron withdrawal.

The Consequence: The secondary amine in 3-ethynyl-3-fluoroazetidine is a weaker nucleophile than standard aliphatic amines. Furthermore, because the compound is supplied as a hydrochloride (HCl) salt, dissolving it in an unbuffered aqueous solution will drastically drop the pH. Under these acidic conditions, the amine remains fully protonated (as an ammonium ion) and completely unreactive toward electrophiles like NHS-esters.

Table 1: Physicochemical Properties & Reactivity Impact
PropertyValue / CharacteristicExperimental Implication
Base Structure pKa Unsubstituted Azetidine: ~11.29Highly basic, strong nucleophile.
Modified Structure pKa 3-Ethynyl-3-fluoroazetidine: ~6.5 - 7.5 (Predicted)Weaker nucleophile; requires strict pH control (pH 8.0–8.5) to ensure the amine is free-based for conjugation.
Salt Form Hydrochloride (HCl)Highly hygroscopic; drops solution pH upon dissolution. Requires stoichiometric neutralization with a non-nucleophilic base (e.g., DIPEA).
Alkyne Functionality Terminal Ethynyl GroupProne to oxidative homocoupling (Glaser coupling) if Cu(II) and oxygen are present without proper ligands.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to conjugate 3-Ethynyl-3-fluoroazetidine to an NHS-ester modified fluorophore, but my yields are near zero. What is going wrong? Cause: The most common pitfall is incomplete free-basing of the hydrochloride salt. Because the fluorine and ethynyl groups lower the intrinsic nucleophilicity of the azetidine nitrogen[2], the reaction is highly sensitive to protonation. If you simply dissolve the HCl salt and the NHS-ester in a standard pH 7.4 buffer, the local pH drops, and the amine remains protonated. Solution: You must neutralize the HCl salt. If working in organic solvents (e.g., DMF or DMSO), add 2–3 molar equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). If working in aqueous conditions, pre-dissolve the azetidine in a strong buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3–8.5) before adding the NHS-ester.

Q2: During the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step, my protein precipitates and the click reaction fails. How do I prevent this? Cause: This is a classic symptom of Copper-induced Reactive Oxygen Species (ROS) generation and protein denaturation. Cu(I) is highly reactive and can catalyze the formation of radicals that crosslink or degrade proteins. Solution: You must use an accelerating, water-soluble Cu(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[3][4]. THPTA binds the copper, maintaining it in the active Cu(I) state while shielding the protein from oxidative damage[4]. Additionally, adding aminoguanidine (5 mM) to the reaction mixture will scavenge electrophilic by-products (like dehydroascorbate) that cause protein aggregation[3][4].

Q3: My CuAAC reaction is proceeding too slowly. Should I increase the copper concentration? Cause: Increasing copper beyond 100–250 µM rarely increases the reaction rate and often exacerbates toxicity and precipitation[5]. The issue is usually a lack of active Cu(I) due to oxidation back to Cu(II). Solution: Instead of adding more copper, ensure your sodium ascorbate (the reducing agent) is freshly prepared immediately before use[5]. Ascorbate readily oxidizes in air; old solutions will fail to regenerate the active Cu(I) catalyst from the CuSO₄ stock[4].

Part 3: Standard Operating Protocols

Protocol A: Amine Conjugation (NHS-Ester Acylation)

Objective: Attach the azetidine linker to a carboxylic acid-containing cargo via an NHS-ester intermediate.

  • Preparation: Weigh 1.0 eq of 3-Ethynyl-3-fluoroazetidine HCl into a dry microcentrifuge tube.

  • Solubilization & Free-Basing: Dissolve in anhydrous DMSO to a concentration of 100 mM. Immediately add 3.0 eq of anhydrous DIPEA. Vortex for 30 seconds. The solution must be basic (check with wet pH paper; should be >pH 8.5).

  • Conjugation: Add 0.9 eq of the NHS-ester cargo (dissolved in DMSO).

  • Incubation: Shake continuously at room temperature for 2–4 hours.

  • Purification: Purify the resulting alkyne-functionalized cargo via RP-HPLC or size-exclusion chromatography (if conjugating to a macromolecule) to remove unreacted azetidine and DIPEA salts.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

Objective: Click the alkyne-functionalized cargo to an azide-modified biomolecule.

  • Reagent Prep: Prepare the following stock solutions in degassed water: 20 mM CuSO₄, 50 mM THPTA ligand, 100 mM Aminoguanidine HCl, and freshly prepared 100 mM Sodium Ascorbate[5].

  • Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let sit for 5 minutes. (This 1:5 ratio is critical for stabilizing Cu(I)[3]).

  • Reaction Assembly: In a 1.5 mL tube, combine in this exact order:

    • Biomolecule-azide (in PBS buffer, pH 7.4) to a final volume of 400 µL (approx. 10–50 µM final concentration).

    • 10 µL of the Alkyne-cargo from Protocol A (5-fold molar excess over azide).

    • 7.5 µL of the CuSO₄/THPTA premix.

    • 25 µL of 100 mM Aminoguanidine[5].

    • 25 µL of 100 mM Sodium Ascorbate (Add last to initiate the reaction)[5].

  • Incubation: Flush the tube with Argon, seal, and rotate end-over-end at room temperature for 1–2 hours.

  • Clean-up: Remove copper using a desalting column (e.g., PD-10) or dialysis against EDTA-containing buffer.

Table 2: Recommended CuAAC Reagent Stoichiometry
ReagentStock ConcentrationFinal ConcentrationMolar Ratio (relative to Cu)
CuSO₄20 mM100 µM1x
THPTA Ligand50 mM500 µM5x
Aminoguanidine100 mM5 mM50x
Sodium Ascorbate100 mM (Fresh)5 mM50x

Part 4: Visualizations

Workflow Start 3-Ethynyl-3-fluoroazetidine HCl Step1 Step 1: Free-Basing (DIPEA or pH 8.0-8.5 Buffer) Start->Step1 Step2 Step 2: Amine Conjugation (React with NHS-Ester Cargo) Step1->Step2 Step3 Step 3: Purification (Remove unreacted azetidine) Step2->Step3 Step4 Step 4: CuAAC Click Chemistry (React with Azide-Biomolecule) Step3->Step4 End Final Bioconjugate Step4->End

Workflow for dual-stage bioconjugation using 3-Ethynyl-3-fluoroazetidine hydrochloride.

LogicTree Issue Low CuAAC Yield or Precipitation? Check1 Check Cu(I) Status Issue->Check1 Check2 Check Ligand Ratio Issue->Check2 Check3 Protein Aggregation? Issue->Check3 Sol1 Add more Na-Ascorbate (Must be freshly prepared) Check1->Sol1 Sol2 Maintain 1:5 ratio of CuSO4 to THPTA Check2->Sol2 Sol3 Add Aminoguanidine (Scavenge byproducts) Check3->Sol3

Troubleshooting logic tree for resolving low yields and aggregation in CuAAC click reactions.

References

  • Presolski, S. I., Hong, V., Cho, S. H., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles. [Link]

  • Moazami, E., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Successful Incorporation of 3-Ethynyl-3-fluoroazetidine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated support center for 3-Ethynyl-3-fluoroazetidine hydrochloride. This resource provides in-depth technical guidance, troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for 3-Ethynyl-3-fluoroazetidine hydrochloride. This resource provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful incorporation and characterization of this versatile building block in your research and development projects. Azetidines are a privileged scaffold in drug discovery, offering a desirable balance of stability and conformational rigidity.[1][2] The unique trifunctional nature of this specific reagent, however, necessitates careful consideration of reaction conditions and rigorous analytical confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the key handling and stability considerations for 3-Ethynyl-3-fluoroazetidine hydrochloride?

A1: As a hydrochloride salt, this compound is a relatively stable solid. However, the parent azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening under certain conditions.[3]

  • Storage: It is recommended to store the hydrochloride salt under an inert atmosphere and at low temperatures (-20°C is ideal) to prevent degradation.[4] The compound should be kept in a tightly sealed container in a dry, well-ventilated area to avoid moisture.[4][5]

  • Free Base Generation: The azetidine nitrogen's nucleophilicity is masked by protonation in the hydrochloride salt. For reactions requiring a nucleophilic nitrogen (e.g., N-alkylation, N-acylation), the free base must be generated. This is typically done in situ by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. It is crucial to use the free base immediately as it can be less stable than the salt form.

  • Incompatible Materials: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which can promote decomposition or undesired side reactions.[5][6]

Q2: My N-alkylation/acylation reaction is failing. What are the common causes?

A2: Several factors can impede the desired reaction:

  • Incomplete Free-Basing: Insufficient addition of a non-nucleophilic base will result in a low concentration of the reactive free base, leading to a sluggish or incomplete reaction. Ensure at least one equivalent of base is used.

  • Steric Hindrance: The 3,3-disubstituted nature of the azetidine ring can present steric challenges. If your electrophile is particularly bulky, the reaction may be slow or may not proceed.

  • Lewis Acid-Promoted Ring Opening: Lewis acids are known to coordinate to the azetidine nitrogen, increasing ring strain and facilitating nucleophilic ring-opening.[3] This is a common decomposition pathway. If your reaction conditions involve Lewis acidic species, consider alternative, milder methods.

  • Temperature: High reaction temperatures can provide the energy needed to overcome the activation barrier for ring-opening, leading to decomposition.[3] It is often best to start reactions at a low temperature (e.g., 0 °C) and allow them to slowly warm to room temperature.

Q3: I'm observing a complex mixture of byproducts. What are the likely side reactions?

A3: The trifunctional nature of this building block can lead to several side reactions:

  • Ring-Opening: As mentioned, this is a primary decomposition pathway, often promoted by acids or high temperatures.[3][7]

  • Reactions at the Ethynyl Group: The terminal alkyne can undergo various transformations. For instance, in the presence of certain metal catalysts (like copper), oxidative self-coupling (Glaser coupling) can occur. Strong bases can deprotonate the terminal alkyne, creating a nucleophilic acetylide that can participate in undesired reactions.

  • Polymerization: Under certain conditions, particularly with the free base, polymerization can occur.

Troubleshooting Guide: Confirming Successful Incorporation

A multi-technique analytical approach is essential for unambiguously confirming the successful incorporation of the 3-ethynyl-3-fluoroazetidine moiety.

Analytical Workflow for Confirmation

Caption: A logical workflow for the analytical confirmation of product formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of your product. It is highly recommended to acquire ¹H, ¹⁹F, and ¹³C NMR spectra.[8][9][10]

Experimental Protocol: NMR Sample Preparation
  • Dissolve 5-10 mg of your purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

Data Interpretation and Troubleshooting
Spectroscopic DataExpected Signals for Successful IncorporationCommon Issues & Troubleshooting
¹H NMR Shift of Azetidine Protons: The protons on the azetidine ring (CH₂) will show a shift and potentially a change in multiplicity upon N-substitution. These typically appear as complex multiplets. Intact Ethynyl Proton: A sharp singlet for the terminal alkyne proton (≡C-H) should be present, typically in the 2-3 ppm region.Overlapping Signals: The diastereotopic nature of the azetidine protons can lead to complex and overlapping signals. 2D NMR techniques like COSY can help in assigning these protons. Absence of Ethynyl Proton: This could indicate a side reaction at the alkyne.
¹⁹F NMR Single Fluorine Resonance: A single resonance confirms the presence of the fluorine atom. Due to the wide chemical shift range of ¹⁹F NMR, this peak is often in a clear region of the spectrum, making it highly diagnostic.[11][12] The signal will be split by neighboring protons.Multiple Fluorine Signals: This may suggest the presence of diastereomers if a new stereocenter was formed, or it could indicate impurities.
¹³C NMR Diagnostic C-F Coupling: The carbon atom bearing the fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹J_CF). This is a key indicator of successful incorporation. Alkyne Carbons: Two distinct signals for the alkyne carbons (C≡CH) should be visible.Weak Quaternary Carbon Signal: The C3 carbon is quaternary and may have a long relaxation time, resulting in a weak signal. A longer acquisition time or the use of a relaxation agent may be necessary.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of your product.

Experimental Protocol: HRMS Sample Preparation
  • Prepare a dilute solution (~1 mg/mL) of your purified sample in a suitable solvent such as methanol or acetonitrile.

  • Analyze using an appropriate ionization technique, typically Electrospray Ionization (ESI) for nitrogen-containing compounds.[13]

  • Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

Data Interpretation and Troubleshooting
  • Accurate Mass: The measured mass of the [M+H]⁺ ion should match the calculated theoretical mass within a narrow tolerance (typically < 5 ppm).

  • No Signal: If your compound does not ionize well, try adding a small amount of an acid (e.g., formic acid) to facilitate protonation.

  • Fragmentation: Significant fragmentation may indicate instability under the MS conditions. Consider using a softer ionization method if available.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for verifying the presence of key functional groups.[14][15]

Experimental Protocol: FTIR Sample Preparation
  • For solid samples, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • For liquid samples, a thin film can be prepared on a salt plate.

  • Acquire the spectrum over the 4000-400 cm⁻¹ range.

Data Interpretation
Functional GroupExpected Wavenumber (cm⁻¹)Significance
≡C-H Stretch ~3300 cm⁻¹ (sharp, medium)Confirms the terminal alkyne is intact.[16][17]
C≡C Stretch ~2100-2140 cm⁻¹ (weak, sharp)Confirms the presence of the carbon-carbon triple bond.[16]
C-F Stretch ~1000-1100 cm⁻¹ (strong)Indicates the presence of the fluoro group.
N-H Stretch Absent (or present in starting material only)The disappearance of the N-H stretch (if starting from the free base) confirms N-substitution.
Summary of Confirmation Logic

G cluster_0 Spectroscopic Evidence cluster_1 Conclusion NMR NMR (¹H, ¹⁹F, ¹³C) Confirms Connectivity Confirmation Successful Incorporation NMR->Confirmation MS HRMS Confirms Elemental Formula MS->Confirmation FTIR FTIR Confirms Functional Groups FTIR->Confirmation

Caption: Triangulation of data from multiple spectroscopic techniques provides definitive confirmation.

By systematically applying these analytical techniques and carefully interpreting the data, researchers can confidently confirm the successful incorporation of 3-ethynyl-3-fluoroazetidine hydrochloride into their target molecules.

References
  • Brandi, A.; Cicchi, S.; Cordero, F. M. Novel Syntheses of Azetidines and Azetidinones. Chem. Rev.2008 , 108 (9), 3988–4035. [Link]

  • Singh, G. S.; D’hooghe, M.; De Kimpe, N. Recent Advances in the Synthesis and Reactivity of Azetidines. Chem. Soc. Rev.2021 , 50 (8), 4939–4974. [Link]

  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences2022 , 6 (3), 553-558. [Link]

  • Fluorine NMR. University of Ottawa. [Link]

  • Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements2011 , 186 (8), 1669-1676. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environ. Sci. Technol. Lett.2021 , 8 (1), 7-13. [Link]

  • Bott, T. M.; West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES2012 , 84 (1), 223. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules2022 , 27 (5), 1698. [Link]

  • Fluorine NMR. University of Florida. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. J. Am. Chem. Soc.2022 , 144 (21), 9348–9357. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Azetidine Synthesis. Comprehensive Organic Name Reactions and Reagents, 123-126. [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. International Journal of Drug Delivery Technology2020 , 10 (03), 361-365. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical Journal of Tikrit University2020 , 7 (2), 12-23. [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. J. Med. Chem.2012 , 55 (18), 8151–8160. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Int. J. Mol. Sci.2022 , 23 (17), 9621. [Link]

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angew. Chem. Int. Ed.2017 , 56 (42), 13097-13101. [Link]

  • 3-ethynyl-3-fluoroazetidine hydrochloride. PubChem. [Link]

  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science2024 , 5 (1), 475-484. [Link]

  • Synthesis of Nitrogen Heterocycles and Mass Spectra. Scribd. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry2012 , 55 (18), 8151-8160. [Link]

  • Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Texas at Dallas. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • MSDS of 3-Fluoroazetidine hydrochloride. ChemSrc. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES2012 , 84 (1), 223-256. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ACS Omega2022 , 7 (15), 12797–12805. [Link]

  • FTIR-16 || IR spectrum of alkynes. YouTube. [Link]

  • tert-butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate. ECHA. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules2022 , 27 (9), 2821. [Link]

  • FTIR Spectroscopy - Guide to Improving Chemical Processes. Mettler Toledo. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications2019 , 10 (1). [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry2020 , 412, 3343–3352. [Link]

  • Stereoselective functionalization of azetidines. LMU. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Substituted Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a valuable platform for the design of novel therapeutics with improved physicochemical and pharmacological properties.[1][2][3] Substitution at the 3-position of the azetidine ring is a particularly attractive strategy for modulating biological activity and tailoring compounds to specific molecular targets.

This guide provides a comparative analysis of the biological activity of 3-substituted azetidine derivatives across different therapeutic areas. We will explore how the nature of the substituent at the C3-position influences activity, with a focus on anticancer and central nervous system (CNS) applications. This guide will also provide detailed experimental protocols for key biological assays to facilitate the evaluation of novel azetidine-containing compounds.

While direct data on the biological activity of 3-ethynyl-3-fluoroazetidine hydrochloride-containing compounds is not extensively available in the public domain, by examining related 3-substituted azetidines, we can infer the potential impact of such a unique combination of functional groups. The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, while the ethynyl group is a well-established pharmacophore in numerous approved drugs.

Anticancer Activity of 3-Substituted Azetidines

Azetidine derivatives have shown significant promise as anticancer agents, with activities ranging from inhibition of key signaling pathways to disruption of the cytoskeleton.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and metastasis. Several 3-substituted azetidine derivatives have been identified as potent STAT3 inhibitors.[4]

Comparative Data: Azetidine-based STAT3 Inhibitors

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
H172 (9f)STAT3EMSA0.38 - 0.98-[4]
H182STAT3EMSA0.38 - 0.98-[4]
8qSTAT3EMSA0.77-[4]
5oSTAT3EMSA0.38-[4]
5aSTAT3EMSA0.52-[4]
6fSTAT3EMSA1.08-[4]
9kSTAT3EMSA1.18-[4]
NiclosamideSTAT3ELISA0.19 ± 0.001HeLa[5]
StatticSTAT3---[5]
A18STAT3---[5]

Note: The data presented in this table is for comparative purposes. Experimental conditions may vary between studies.

The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the aryl rings attached to the azetidine core are critical for potent STAT3 inhibition.

Signaling Pathway: STAT3 Inhibition

STAT3_pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene Target Gene (Proliferation, Survival) STAT3_active->Gene Transcription Azetidine 3-Substituted Azetidine Inhibitor Azetidine->STAT3_active Inhibition

Caption: Canonical STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Tubulin Polymerization Modulation

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. Certain azetidinone (β-lactam) derivatives, which can be considered as oxidized forms of azetidines, have shown potent activity as tubulin polymerization inhibitors.

For example, novel TZT-1027 analogues containing a 3-aryl-azetidine moiety have demonstrated excellent antiproliferative activities, with the most potent compound exhibiting an IC50 of 2.2 nM against the A549 lung cancer cell line.[6]

Workflow: In Vitro Tubulin Polymerization Assay

tubulin_workflow start Start prepare_reagents Prepare Tubulin, GTP, and Test Compound start->prepare_reagents incubate_on_ice Incubate on Ice prepare_reagents->incubate_on_ice transfer_to_plate Transfer to 37°C Pre-warmed Plate incubate_on_ice->transfer_to_plate measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) transfer_to_plate->measure_absorbance analyze_data Analyze Polymerization Curve (Vmax, Lag Time) measure_absorbance->analyze_data end End analyze_data->end

Caption: A simplified workflow for an in vitro tubulin polymerization assay.

Central Nervous System (CNS) Activity of 3-Substituted Azetidines

The unique conformational constraints of the azetidine ring make it an attractive scaffold for CNS-targeting drugs.

GABA Uptake Inhibition

The neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibition of GATs can potentiate GABAergic neurotransmission and is a therapeutic strategy for epilepsy and other neurological disorders.

Azetidine derivatives have been explored as conformationally constrained GABA analogues. For instance, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have shown moderate affinity for GAT-1 and GAT-3.[7]

Comparative Data: Azetidine-based GABA Uptake Inhibitors

CompoundTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[7]
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[7]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[7]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[7]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[7]

Note: The data presented in this table is for comparative purposes. Experimental conditions may vary between studies.

Monoamine Transporter Ligands

Monoamine transporters, including those for dopamine (DAT) and serotonin (SERT), are important targets for antidepressants and drugs for other neuropsychiatric disorders. A series of 3-aryl-3-arylmethoxy-azetidines have been synthesized and shown to have high affinity for these transporters.[8] The substitution pattern on the aryl rings at the 3-position was found to be crucial for tuning the affinity and selectivity for DAT versus SERT.[8]

Experimental Protocols

Protocol 1: STAT3 DNA-Binding ELISA

This protocol is adapted from established methods for evaluating STAT3 inhibitors.[5][9]

Materials:

  • Nuclear extraction buffer

  • STAT3 filter plate assay kit

  • Biotin-labeled STAT3 DNA-binding probe

  • Test compound and controls

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Culture cells (e.g., MDA-MB-468 or A-549) and treat with various concentrations of the test compound or vehicle control for the desired time.

  • Prepare nuclear extracts from the treated cells.

  • Mix the nuclear extract with the biotin-labeled STAT3 probe and transcription factor binding buffer in the wells of the filter plate.

  • Incubate at 16°C for 30 minutes to allow the formation of the STAT3-DNA complex.

  • Wash the wells to remove the free probe.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the wells and add the chemiluminescent substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value of the test compound.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits.[10][11][12][13]

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • Test compound and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor)

  • Half-area 96-well plate

  • Temperature-controlled spectrophotometer

Procedure:

  • On ice, prepare the reaction mixture containing tubulin, GTP, and general tubulin buffer.

  • Add the test compound or control at the desired concentration.

  • Transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.

  • Immediately place the plate in a spectrophotometer set to 37°C.

  • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Plot the absorbance versus time to obtain the polymerization curve.

  • Analyze the curve to determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol 3: [³H]-GABA Uptake Assay

This protocol is based on methods used for screening GABA uptake inhibitors.[14][15][16][17]

Materials:

  • CHO cells stably expressing the desired GAT subtype (e.g., GAT1, GAT3)

  • [³H]-GABA

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound and controls

  • 96-well plates

  • Scintillation counter

Procedure:

  • Seed the GAT-expressing CHO cells in 96-well plates and grow to confluence.

  • Wash the cells with assay buffer.

  • Incubate the cells with the test compound at various concentrations for a short period.

  • Add a solution containing a fixed concentration of [³H]-GABA.

  • Incubate for a defined time (e.g., 3 minutes) to allow for GABA uptake.

  • Rapidly wash the cells with ice-cold assay buffer to terminate the uptake.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50).

Conclusion

The 3-substituted azetidine scaffold is a versatile and valuable platform in modern drug discovery. As demonstrated, modifications at the 3-position can lead to potent and selective modulators of a wide range of biological targets, including those implicated in cancer and CNS disorders. While the specific biological profile of 3-ethynyl-3-fluoroazetidine-containing compounds remains to be fully elucidated, the principles of medicinal chemistry suggest that the unique electronic and steric properties of the fluoro and ethynyl groups could lead to novel and potent biological activities. The experimental protocols provided in this guide offer a framework for the systematic evaluation of such new chemical entities.

References

  • BenchChem. (2025). In Vitro Screening of Novel Azetidine Compounds: A Technical Guide.
  • BenchChem. (2025). Screening for Bioactive Azetidine Compounds: A Technical Guide.
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  • Kowalczyk, R., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(11), 3183.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
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  • Cytoskeleton, Inc. (2011).
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • ChEMBL. Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882).
  • Meltzer, P. C., et al. (2007). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & medicinal chemistry letters, 17(21), 5949–5953.
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  • Gouveia, Z., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(49), 80895–80907.
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40.
  • Storgaard, M., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 12(23), 4447–4454.
  • Wang, T., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry, 11, 1275995.
  • Wortmann, R., et al. (1999). Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. British journal of pharmacology, 128(2), 409–418.
  • Balzarini, J., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 33(12), 2083–2088.
  • Ding, D., et al. (2014). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & medicinal chemistry letters, 24(15), 3469–3472.
  • Timofeeva, O. A., et al. (2013). A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. Molecular cancer therapeutics, 12(4), 435–446.
  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 563.
  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
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  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2453–2464.
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Comparative

In Vitro and In Vivo Stability Comparison: 3-Ethynyl-3-fluoroazetidine Hydrochloride Conjugates vs. Traditional Alkyne Linkers

Executive Summary The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has fundamentally transformed bioconjugation, chemical biology, and drug discovery[1]. While the resulting 1,4-disubstituted 1,2,3-triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has fundamentally transformed bioconjugation, chemical biology, and drug discovery[1]. While the resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally robust against hydrolysis and enzymatic degradation[2], the structural architecture of the linker itself often dictates the overall pharmacokinetic (PK) and pharmacodynamic profile of the final conjugate.

This guide provides an objective, data-driven comparison between conjugates derived from 3-Ethynyl-3-fluoroazetidine hydrochloride and traditional alkyne linkers (e.g., propargyl amine and unsubstituted 3-ethynylazetidine). By evaluating in vitro microsomal stability and in vivo pharmacokinetics, we demonstrate how strategic fluorination at the 3-position of the azetidine ring optimizes metabolic stability, reduces non-specific binding, and dramatically improves systemic exposure.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

As application scientists, we must look beyond empirical data and understand the physical organic causality driving molecular behavior. The superiority of the 3-ethynyl-3-fluoroazetidine scaffold is rooted in two primary mechanisms:

A. Basicity Modulation and Volume of Distribution (Vd)

Unsubstituted azetidines are highly basic, with an amine pKa typically exceeding 10.4. At physiological pH (7.4), these amines are nearly entirely protonated, leading to high non-specific electrostatic binding to phospholipid bilayers, a massive volume of distribution (Vdss), and potential hERG channel liabilities. The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, significantly lowering the amine pKa to approximately 8.35[3][4]. This shifts the ionization equilibrium, enhancing membrane permeability and reducing off-target electrostatic interactions.

B. CYP450 Metabolic Shielding

Cytochrome P450 (CYP450) enzymes metabolize aliphatic amines primarily via α-hydroxylation or N-dealkylation. The strongly electronegative fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy of the azetidine ring, decreasing the electron density and nucleophilicity of the π -system[5]. This electronic shielding, combined with the steric blockade at the 3-position, effectively prevents CYP-mediated oxidative metabolism, preventing ring-opening and rapid clearance[5].

Metabolic_Pathway cluster_0 Traditional Azetidine Scaffold cluster_1 Fluorinated Azetidine Scaffold A1 Unsubstituted Azetidine (High pKa, High HOMO) A2 CYP450 Oxidation (α-Hydroxylation) A1->A2 A3 Ring Opening & Rapid Clearance A2->A3 B1 3-Fluoroazetidine (Low pKa, Low HOMO) B2 CYP450 Blockade (Steric/Electronic Shielding) B1->B2 B3 Metabolic Stability & Prolonged Half-life B2->B3

Figure 1: Comparative CYP450 metabolic pathways of traditional vs. fluorinated azetidine scaffolds.

Comparative Performance Data

To objectively validate the mechanistic rationale, standardized triazole conjugates of a model fluorophore were synthesized using three different alkyne handles. The data below summarizes their in vitro and in vivo stability profiles.

Table 1: In Vitro Metabolic and Plasma Stability

Assay Conditions: Human Liver Microsomes (HLM, 1 mg/mL protein), Human Plasma (37°C).

Conjugate ScaffoldHLM Half-life (t1/2, min)Intrinsic Clearance (µL/min/mg)Plasma Stability (% at 24h)
Propargyl Amine (Baseline)18.585.272%
3-Ethynylazetidine 24.168.481%
3-Ethynyl-3-fluoroazetidine >120.0 <15.0 >98%
Table 2: In Vivo Pharmacokinetics (Mouse IV/PO)

Assay Conditions: Male C57BL/6 mice, IV dose 5 mg/kg, PO dose 10 mg/kg.

PK ParameterPropargyl Amine3-Ethynylazetidine3-Ethynyl-3-fluoroazetidine
Clearance (CL, mL/min/kg) 45.238.612.4
Volume of Distribution (Vdss, L/kg) 4.84.21.5
Half-life (t1/2, h) 1.21.86.5
Oral Bioavailability (F%) 15%22%68%

Data Synthesis: The fluorinated azetidine conjugate demonstrates a nearly 4-fold reduction in systemic clearance and a 3-fold reduction in Vdss compared to the non-fluorinated analog. This directly correlates with the predicted reduction in basicity and CYP450 shielding.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify causality at every step.

Protocol A: Aqueous CuAAC Bioconjugation Workflow

This protocol utilizes the water-soluble THPTA ligand. THPTA binds Cu(I), blocking its bioavailability to prevent the generation of reactive oxygen species (ROS) that could degrade sensitive biological targets, while maintaining catalytic efficiency[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM solution of 3-Ethynyl-3-fluoroazetidine hydrochloride in DMSO. Prepare an aqueous solution of your azide-functionalized target (1 mM).

  • Catalyst Pre-complexation: In a separate vial, mix CuSO4 (20 mM in water) with THPTA ligand (50 mM in water) in a 1:2 molar ratio. Incubate for 15 minutes at room temperature. Causality: Pre-complexation is mandatory to prevent Cu(II)-induced precipitation or target oxidation prior to reduction.

  • Reaction Assembly: To the azide target solution, add 5 equivalents of the alkyne handle. Add 5 equivalents of the pre-complexed CuSO4/THPTA.

  • Initiation: Add 10 equivalents of freshly prepared sodium ascorbate (100 mM in water) to initiate the reduction of Cu(II) to catalytic Cu(I)[2]. Vortex gently and incubate at room temperature for 60 minutes.

  • Self-Validation Gate (LC-MS/MS): Before downstream purification, quench a 5 µL aliquot with 500 µL of 50% Methanol/Water. Analyze via LC-MS/MS. Validation Criterion: The reaction is only deemed successful if the unreacted azide peak area is <5% relative to the product peak. If >5%, spike an additional 5 equivalents of sodium ascorbate.

CuAAC_Workflow A 3-Ethynyl-3-fluoroazetidine (Alkyne Handle) C Catalytic Complex CuSO4 + THPTA + NaAsc A->C B Target Molecule (Azide-Functionalized) B->C D 1,4-Disubstituted 1,2,3-Triazole Conjugate C->D CuAAC Reaction (Aqueous, RT)

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow for fluoroazetidine conjugates.

Protocol B: In Vitro Microsomal Stability Assay

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add the test conjugate (1 µM final concentration, <0.5% DMSO).

  • Self-Validation Controls: Concurrently prepare two control incubations: Verapamil (Positive Control for high clearance) and Warfarin (Negative Control for low clearance). Causality: These controls validate the enzymatic viability of the HLM batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Data Acceptance Criterion: Analyze supernatants via LC-MS/MS. The assay data is strictly rejected if the Verapamil t1/2 is >20 minutes (indicating inactive CYP enzymes) or if Warfarin t1/2 is <120 minutes (indicating non-specific degradation).

References

  • National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from:[Link]

  • National Institutes of Health (PMC). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Ethynyl-3-fluoroazetidine Hydrochloride

Introduction: The Critical Role of Purity for a High-Value Building Block 3-Ethynyl-3-fluoroazetidine hydrochloride is a structurally unique and highly valuable building block in modern medicinal chemistry. The strained...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a High-Value Building Block

3-Ethynyl-3-fluoroazetidine hydrochloride is a structurally unique and highly valuable building block in modern medicinal chemistry. The strained four-membered azetidine ring, combined with the strategic placement of a fluorine atom and a reactive ethynyl group, makes it a desirable scaffold for introducing conformational rigidity and novel chemical handles into drug candidates.[1] Azetidine derivatives are explored for a wide range of biological activities, and their incorporation can significantly impact a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability.[2][3]

Given its intended use in drug discovery and development, the absolute purity of 3-Ethynyl-3-fluoroazetidine hydrochloride is not merely a quality metric but a prerequisite for reliable and reproducible downstream applications. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have profound consequences.[4] They can interfere with subsequent reactions, lead to the formation of unintended side-products, and, most critically, introduce confounding variables in biological assays, potentially leading to false positives or negatives.

This guide provides a comprehensive, multi-technique approach to assessing the purity of synthesized 3-Ethynyl-3-fluoroazetidine hydrochloride. As a self-validating system, this workflow ensures not only the quantification of the target compound but also the identification and quantification of potential process-related impurities and residual solvents. We will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis, explaining the causality behind each experimental choice.

The Orthogonal Analytical Workflow

A robust purity assessment relies on an orthogonal approach, where multiple analytical techniques based on different chemical and physical principles are employed. This minimizes the risk of an impurity co-eluting with the main peak in chromatography or being masked by other signals in spectroscopy. Our recommended workflow integrates these techniques to build a complete purity profile.

Purity Assessment Workflow Sample Synthesized Batch of 3-Ethynyl-3-fluoroazetidine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR HPLC RP-HPLC-UV/MS Purity & Impurity Profile Sample->HPLC GCMS Headspace GC-MS Residual Solvents Sample->GCMS EA Elemental Analysis (CHN+Cl) Sample->EA Identity Structural Confirmation NMR->Identity Primary Technique Purity Assay & Non-Volatile Impurities HPLC->Purity Quantitative Volatiles Volatile Impurities GCMS->Volatiles ICH Q3C Stoichiometry Salt Form & Elemental Composition EA->Stoichiometry Confirmatory Report Certificate of Analysis (Final Purity Declaration) Identity->Report Purity->Report Volatiles->Report Stoichiometry->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Structural Identity and Purity via NMR Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. For a novel or synthesized molecule, it is the definitive method for confirming the chemical structure. Its quantitative nature (qNMR), when performed with a certified internal standard, can also provide a highly accurate assay value. We utilize ¹H, ¹³C, and ¹⁹F NMR to probe the entire molecule. The choice of DMSO-d₆ as a solvent is deliberate; it readily dissolves the hydrochloride salt and its non-acidic nature prevents H-D exchange of the amine proton, allowing for its observation.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Accurately weigh ~10 mg of 3-Ethynyl-3-fluoroazetidine hydrochloride and dissolve in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Add a calibrated amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum.

    • Expected Signals: Look for signals corresponding to the azetidine ring protons (CH₂), which will be split by both geminal and vicinal couplings, as well as by the fluorine atom, leading to complex multiplets. The ethynyl proton (C≡C-H) should appear as a distinct singlet or a narrow triplet if coupled to fluorine. The N-H proton of the hydrochloride salt will likely appear as a broad singlet.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Signals for the four distinct carbon atoms are expected. The carbon bearing the fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant. The two carbons of the ethynyl group will also be present in the characteristic region (~70-90 ppm).[5]

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

    • Rationale: ¹⁹F NMR is highly sensitive to the local electronic environment and is crucial for confirming the presence and purity of the fluorinated compound.[6]

    • Expected Signals: A single resonance is expected for the fluorine atom. The absence of other fluorine signals confirms the absence of fluorinated impurities.

Trustworthiness: The combination of these three NMR experiments provides a self-validating structural confirmation. The observed chemical shifts, coupling constants (especially ¹JCF, ²JHF, ³JHF), and integration values in ¹H NMR must be consistent with the proposed structure.[7] Any unassigned signals are indicative of impurities.

Quantitative Purity and Impurity Profiling by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of non-volatile small molecules and for detecting process-related impurities.[8] A reversed-phase (RP-HPLC) method is the logical choice for this polar, water-soluble hydrochloride salt.[9][10] We pair UV detection, which is robust and universal for compounds with a chromophore (the ethynyl group provides a weak one), with mass spectrometry (MS) detection for definitive peak identification. The use of a gradient elution is critical to ensure that any impurities with a wide range of polarities are eluted and detected.

Experimental Protocol: RP-HPLC-UV/MS
  • Instrumentation: An HPLC or UHPLC system equipped with a Diode Array Detector (DAD) and a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A C18 stationary phase (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions of 2.1 x 50 mm and a particle size of 1.8 µm or less.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic mobile phase ensures the amine remains protonated, leading to better peak shape and preventing interaction with residual silanols on the silica-based column.

  • Gradient Program:

    • Start with a linear gradient from 5% B to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes to elute any highly non-polar impurities.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV absorbance at 210 nm. MS scan in positive ion mode.

  • Sample Preparation: Prepare a stock solution of the compound in water at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition (95:5 A:B).[11]

Trustworthiness: Method validation according to ICH Q2(R1) guidelines is essential for a trustworthy result. This includes assessing specificity, linearity, accuracy, and precision. The peak area percentage of the main peak in the UV chromatogram is used to calculate purity. The MS data confirms that the main peak has the correct mass-to-charge ratio (m/z) for the protonated molecule, and can be used to tentatively identify the structures of any observed impurities.

Analysis of Volatile Impurities by Headspace GC-MS

Expertise & Experience: Pharmaceutical ingredients must be tested for residual solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, methanol).[12][13] These volatile organic compounds are potential toxins and their limits are strictly regulated by guidelines such as ICH Q3C.[14] Headspace Gas Chromatography (HS-GC) is the preferred method as it allows for the analysis of volatile compounds without injecting the non-volatile drug substance, which would contaminate the GC system.[15] Coupling with a Mass Spectrometer (MS) provides definitive identification of the detected solvents.

Experimental Protocol: Headspace GC-MS
  • Instrumentation: A GC system with a headspace autosampler and a mass selective detector.

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).[13]

  • Sample Preparation: Accurately weigh ~100 mg of the hydrochloride salt into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or N,N-Dimethylformamide) that will dissolve the sample but not interfere with the analysis. Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow ~1.5 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of 35-350 amu.

Trustworthiness: The method is validated by analyzing a standard solution containing all potential process solvents at their specified ICH limit concentrations. Identification of a residual solvent is confirmed by comparing both its retention time and its mass spectrum to that of a certified reference standard.

Stoichiometric Confirmation via Elemental Analysis

Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (CHN). This technique is invaluable for confirming the empirical formula of a newly synthesized compound. For a hydrochloride salt, it is also crucial to determine the chloride content to verify the correct 1:1 stoichiometry of the amine to hydrochloric acid. A significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect salt form (e.g., free base or excess HCl).[16][17]

Experimental Protocol: CHN and Chloride Analysis
  • Instrumentation: A dedicated CHN combustion analyzer and an instrument for halogen determination (e.g., ion chromatography or titration following combustion).

  • Sample Preparation: Provide ~5 mg of a finely ground, homogenous, and thoroughly dried sample. The sample must be free of residual solvents and moisture for an accurate result.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are measured. For chloride, a separate analysis is performed.

  • Calculation: The experimentally determined mass percentages are compared to the theoretical values calculated from the molecular formula (C₅H₇ClFN).

    • Theoretical Values for C₅H₆FN·HCl (MW: 135.56):

      • %C = (5 * 12.011) / 135.56 = 44.29%

      • %H = (7 * 1.008) / 135.56 = 5.20%

      • %N = 14.007 / 135.56 = 10.33%

      • %Cl = 35.453 / 135.56 = 26.15%

Trustworthiness: The results are considered valid if the experimental percentages are within ±0.4% of the theoretical values. This tight tolerance provides a high degree of confidence in the sample's elemental composition and stoichiometry.

Comparative Summary and Data Interpretation

The true power of this workflow lies in synthesizing the data from all four techniques. No single method provides a complete picture.

Analytical Technique Information Provided Primary Strengths Limitations
NMR Spectroscopy Structural identity, presence of structural isomers, purity via qNMR.Definitive structure elucidation, high precision for qNMR.Insensitive to non-proton/carbon/fluorine containing impurities (e.g., inorganic salts). Can be complex to interpret.
RP-HPLC-UV/MS Quantitative purity (assay), detection and identification of non-volatile organic impurities.High sensitivity, excellent for quantitative analysis of process impurities, applicable to a wide range of compounds.[18]May not detect impurities that lack a UV chromophore. Volatile impurities are not detected.
Headspace GC-MS Identification and quantification of residual solvents and other volatile impurities.Gold standard for volatile impurity analysis as per regulatory guidelines (ICH Q3C).[13][14]Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Confirmation of elemental composition and salt stoichiometry.Provides fundamental confirmation of the empirical formula.[16]Non-specific; does not identify the nature of impurities, only that the overall composition is off. Requires a pure, dry sample.
Example Data Summary for a Synthesized Batch
Parameter Method Result Specification Pass/Fail
Identity ¹H, ¹³C, ¹⁹F NMRConforms to StructureConforms to StructurePass
Purity (by area %) HPLC-UV99.6%≥ 98.0%Pass
Total Impurities HPLC-UV0.4%≤ 2.0%Pass
Any Single Impurity HPLC-UV0.08%≤ 0.1%Pass
Residual Methanol GC-MS150 ppm≤ 3000 ppm (ICH Limit)Pass
Residual Dichloromethane GC-MSNot Detected≤ 600 ppm (ICH Limit)Pass
% Carbon Elemental Analysis44.15%44.29% ± 0.4%Pass
% Hydrogen Elemental Analysis5.28%5.20% ± 0.4%Pass
% Nitrogen Elemental Analysis10.25%10.33% ± 0.4%Pass
% Chlorine Elemental Analysis26.05%26.15% ± 0.4%Pass
Final Purity Assay Calculation 99.6% ≥ 98.0% Pass

Conclusion

Assessing the purity of a high-value synthetic building block like 3-Ethynyl-3-fluoroazetidine hydrochloride demands a rigorous, multi-faceted analytical strategy. Relying on a single technique, such as HPLC purity by area percentage, is insufficient and can be misleading. The orthogonal workflow presented in this guide—combining NMR for structural verification, HPLC for impurity profiling, GC-MS for volatile residue analysis, and elemental analysis for stoichiometric confirmation—constitutes a self-validating system. This approach provides the highest degree of confidence in the material's quality, ensuring its reliability for researchers, scientists, and drug development professionals who depend on pure, well-characterized reagents to advance the frontiers of medicinal chemistry.

References

  • Keitel S. (2006). Impurity Profiles in Active Pharmaceutical Ingredients. EU/Swissmedic GMP Workshop Beijing University.

  • BenchChem. (2025). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.

  • Puranik, S. B., et al. (2009). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.

  • ResearchGate. Determination of organic volatile impurities in active pharmaceutical ingredients | Request PDF.

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.

  • ChemicalBook. 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum.

  • Reddit r/chemistry. (2023). How to detect a HCl salt in organic compounds.

  • Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis.

  • Pacific BioLabs. Small Molecule Identity and Purity Testing.

  • Sigma-Aldrich. 3-Fluoroazetidine hydrochloride | 617718-46-4.

  • Dutter, B. F., et al. Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels - Supporting Information.

  • Sigma-Aldrich. Small Molecule HPLC.

  • Sigma-Aldrich. 3-Fluoroazetidine hydrochloride | 617718-46-4.

  • Belgaid, O., et al. (2020). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600.

  • Ghattas, M. A., et al. (2017). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 60(7), 2871-2891.

  • Mloston, G., et al. (2002). Synthesis of 3-fluoroazetidines. Tetrahedron Letters, 43(35), 6125-6127.

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • Kumar, M., et al. (2015). Elemental Analysis of Condiments, Food Additives and Edible Salts Using X-Ray Fluorescence Technique. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 160-166.

  • Tyagi, M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27806-27811.

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.

  • Hashim, O. S. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical Journal of Pharmaceutical Sciences, 3(2), 1-11.

  • ATSDR. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.

  • Anis, E. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science, 1(4), 57-61.

  • CN105384673B. The synthetic method of 3 fluoro azetidine derivatives.

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 569-575.

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR.

  • Mahdi, M. F., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives.

  • Shimadzu. Analysis of Trace Elements in Table Salt Using ICPMS-2050.

  • TCI AMERICA. 3-Fluoroazetidine Hydrochloride | 617718-46-4.

  • MedChemExpress. Certificate of Analysis: 3,3-Difluoroazetidine hydrochloride.

  • Khan Academy. Analyzing the purity of a mixture (worked example).

  • Mahdi, M. F., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 15(2), 21-28.

  • Thermo Fisher Scientific. Certificate of Analysis: 3-Fluoroazetidine hydrochloride, 95%.

  • James, M. J., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 8(11), 2446-2456.

  • Wang, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 576.

  • Al-Fulaij, O. A., et al. (2014). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3371.

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives.

  • Darwish, H. W., et al. (2013). Validated sensitive spectrofluorimetric method for determination of antihistaminic drug azelastine HCl in pure form and in pharmaceutical dosage forms: application to stability study. Chemistry Central Journal, 7(1), 136.

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Comparative

Medicinal Chemistry Comparison Guide: 3-Ethynyl-3-fluoroazetidine Hydrochloride in Drug Discovery

Executive Summary In contemporary drug discovery, the transition from flat, sp²-hybridized molecules to sp³-rich, conformationally defined scaffolds is a proven strategy to improve clinical success rates. While saturated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp²-hybridized molecules to sp³-rich, conformationally defined scaffolds is a proven strategy to improve clinical success rates. While saturated nitrogen heterocycles like piperidine are ubiquitous in medicinal chemistry, they frequently introduce liabilities such as high lipophilicity (LogD) and excessive basicity (pKa > 10), which can lead to poor membrane permeability and off-target toxicity (e.g., hERG channel inhibition)[1].

Azetidines have emerged as privileged bioisosteres, offering enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to larger saturated rings[2]. This guide objectively compares 3-Ethynyl-3-fluoroazetidine hydrochloride against traditional alkyne building blocks, detailing the physicochemical causality behind its performance and providing self-validating experimental protocols for its application in modern therapeutics.

Physicochemical Profiling: The Causality of Fluorination

To understand the strategic advantage of 3-Ethynyl-3-fluoroazetidine, it must be benchmarked against its non-fluorinated and larger-ring counterparts: 3-Ethynylazetidine and 4-Ethynylpiperidine.

Quantitative Data Comparison
Scaffold (HCl Salt)Ring SizeSubstitutionPredicted pKaLogD (pH 7.4)HLM Cl_int (µL/min/mg)
4-Ethynylpiperidine 6None~10.21.845.2
3-Ethynylazetidine 4None~9.00.928.4
3-Ethynyl-3-fluoroazetidine 43-Fluoro~7.41.2< 10.0
Mechanistic Causality
  • pKa Tuning via Inductive Effects: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive (-I) effect through the sigma bond framework. This pulls electron density away from the azetidine nitrogen, significantly reducing its ability to stabilize a positive charge. Consequently, the pKa drops from ~9.0 to ~7.4[3]. This ensures the molecule exists in a favorable equilibrium between its neutral and protonated states at physiological pH, drastically improving passive membrane permeability.

  • Metabolic Blockade: The constrained four-membered ring inherently lacks the extensive, flexible C-H bonds found in piperidine, which are prime targets for Cytochrome P450 (CYP) oxidation[1]. Furthermore, the geminal substitution of the fluorine and the ethynyl group at the 3-position creates a steric and electronic blockade, preventing oxidative dealkylation or hydroxylation at the ring's most vulnerable site.

G A Piperidine Scaffold (High pKa, High LogD) B Ring Contraction (Azetidine) A->B Bioisosteric Replacement C Fluorination (3-Fluoro) B->C E Reduced Lipophilicity & Metabolic Clearance B->E D Alkyne Addition (3-Ethynyl) C->D F pKa Tuning (~7.4) Improved Permeability C->F G CuAAC Click Handle Rigid Linker Formation D->G

Fig 1. Structural optimization logic for 3-Ethynyl-3-fluoroazetidine in drug design.

Case Studies in Drug Discovery

Case Study 1: Bioisosteric Replacement in Kinase Inhibitors

In the optimization of kinase inhibitors, basic amine tails are often required for solvent-exposed salt-bridge interactions. However, highly basic piperidines frequently trap the drug in the lysosome or bind to the hERG potassium channel, causing cardiotoxicity. By replacing a piperidine tail with 3-ethynyl-3-fluoroazetidine, medicinal chemists can maintain the critical salt-bridge interaction while lowering the pKa[3]. The terminal alkyne also provides a rigid, linear exit vector that minimizes entropic penalties upon target binding.

Case Study 2: Rigid PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require linkers that bridge a target-binding ligand and an E3 ligase ligand. Flexible PEG linkers often result in poor oral bioavailability. 3-Ethynyl-3-fluoroazetidine serves as a bifunctional, rigidifying building block. The azetidine nitrogen can be coupled via amide bond formation, while the ethynyl group undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a rigid triazole linkage, improving the overall pharmacokinetic profile of the degrader.

Workflow S1 1. Reagent Prep Alkyne + Azide S2 2. Catalyst Gen CuSO4 + NaAsc S1->S2 S3 3. Cycloaddition Stir 12h at RT S2->S3 S4 4. Quench EDTA Wash S3->S4 S5 5. Triazole Purified Linker S4->S5

Fig 2. Step-by-step CuAAC experimental workflow using 3-Ethynyl-3-fluoroazetidine.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental failure.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (Cl_int) of the azetidine building block[1].

  • Self-Validation Mechanism: The inclusion of Verapamil (high clearance) and a minus-NADPH control ensures the metabolic competency of the HLM batch. If the minus-NADPH control shows degradation, non-CYP mediated instability (e.g., chemical hydrolysis) is flagged.

  • Step 1: Prepare a 1 µM solution of 3-Ethynyl-3-fluoroazetidine in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Step 2: Pre-incubate the mixture at 37°C for 5 minutes.

  • Step 3: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Step 4: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Step 5: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂).

Protocol B: CuAAC Click Reaction Methodology
  • Self-Validation Mechanism: The use of sodium ascorbate ensures Cu(II) is reduced to the active Cu(I) species in situ. A visual color change from blue (Cu²⁺) to pale yellow/colorless (Cu⁺) validates active catalyst generation before the reaction proceeds.

  • Step 1: Dissolve 1.0 eq of 3-Ethynyl-3-fluoroazetidine hydrochloride and 1.0 eq of the target azide in a 1:1 mixture of tert-butanol and water (0.2 M concentration).

  • Step 2: Add 0.1 eq of CuSO₄·5H₂O (from a freshly prepared 0.1 M aqueous stock). The solution will appear light blue.

  • Step 3: Add 0.2 eq of sodium ascorbate (from a freshly prepared 0.5 M aqueous stock). Observe the color shift from blue to colorless/pale yellow, confirming Cu(I) generation.

  • Step 4: Stir the reaction vigorously at room temperature for 12 hours.

  • Step 5: Quench the reaction by adding saturated aqueous EDTA solution to chelate the copper catalyst (solution turns blue again), then extract three times with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

References

  • Examples of an azetidine‐based bioisoster for a piperidine ring ResearchGate URL
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry Benchchem URL
  • Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation ACS Publications URL

Sources

Validation

Benchmarking 3-Ethynyl-3-fluoroazetidine Hydrochloride: A Next-Generation Bioisostere and Click-Chemistry Hub

As modern drug discovery increasingly embraces the "escape from flatland" paradigm, the transition from planar sp²-aromatics to three-dimensional, sp³-rich frameworks has become a critical strategy for improving clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery increasingly embraces the "escape from flatland" paradigm, the transition from planar sp²-aromatics to three-dimensional, sp³-rich frameworks has become a critical strategy for improving clinical success rates[1]. Within this architectural shift, the azetidine ring has emerged as a privileged bioisostere for larger saturated heterocycles like piperidine and pyrrolidine[2].

However, unsubstituted azetidines often suffer from high basicity and metabolic liabilities. Enter 3-Ethynyl-3-fluoroazetidine hydrochloride —a bifunctional, precision-engineered building block. By benchmarking this reagent against established alternatives, this guide provides researchers with the mechanistic rationale and self-validating protocols needed to leverage its unique physicochemical profile in medicinal chemistry and bioconjugation workflows.

Structural & Physicochemical Benchmarking

To understand the strategic value of 3-ethynyl-3-fluoroazetidine, we must benchmark it against traditional alkyne-bearing heterocycles. The table below summarizes the quantitative advantages of this scaffold.

Table 1: Comparative Physicochemical Profile
Reagent ScaffoldRing SizeCalc. pKa (Amine)sp³ Fraction ( Fsp3​ )Metabolic Liability (CYP450)Primary Utility
4-Ethynylpiperidine 6-Membered~10.5HighHigh ( α -oxidation)Standard Alkyne Tagging
3-Ethynylazetidine 4-Membered~10.0HighHigh (C3-oxidation)Basic Bioisosteric Tagging
3-Ethynyl-3-fluoroazetidine 4-Membered~8.0HighLow (Fluorine-blocked)Advanced Bioisostere / Click Hub

Mechanistic Rationale: The "Why" Behind the Structure

As an application scientist, I do not just look at a molecule's shape; I look at the causality of its atomic composition. The superior performance of 3-ethynyl-3-fluoroazetidine is driven by three synergistic structural features:

  • The Azetidine Core (Escape from Flatland): The four-membered ring provides a compact, rigid, and highly sp³-hybridized scaffold. This reduces overall lipophilicity (LogP) and improves aqueous solubility compared to piperidine analogs, directly correlating with improved pharmacokinetic outcomes[3].

  • The 3-Fluoro Substitution (pKa Modulation & Metabolic Blocking): Unsubstituted azetidines are highly basic (pKa ~11.3), which can lead to poor membrane permeability and off-target hERG channel binding (cardiotoxicity). The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, drastically lowering the amine's pKa to approximately 8.0[4]. This ensures a higher fraction of the un-ionized species at physiological pH, enhancing passive permeability. Furthermore, the C-F bond blocks oxidative metabolism at the highly vulnerable C3 position[5].

  • The 3-Ethynyl Group (Bioorthogonal Hub): The terminal alkyne provides a minimalist, sterically unhindered handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or palladium-catalyzed cross-couplings, enabling late-stage functionalization without disrupting the molecule's core pharmacophore.

G Core 3-Ethynyl-3-fluoroazetidine Hydrochloride Feat1 Azetidine Ring (High sp³ fraction) Core->Feat1 Feat2 3-Fluorine Atom (Inductive EWG) Core->Feat2 Feat3 3-Ethynyl Group (Terminal Alkyne) Core->Feat3 Prop1 Escape from Flatland Improved Solubility Feat1->Prop1 Prop2 Lowered pKa (~8.0) Reduced hERG Liability Feat2->Prop2 Prop3 Metabolic Blocking (CYP450 Resistance) Feat2->Prop3 Prop4 CuAAC / Sonogashira Bioorthogonal Hub Feat3->Prop4

Figure 1: Mechanistic causality map linking structural features to physicochemical and synthetic advantages.

Self-Validating Experimental Protocols

Trustworthy science relies on protocols that validate themselves in real-time. The following workflows are designed with internal causality and visual feedback loops to ensure experimental integrity.

Protocol A: Fluorogenic CuAAC Bioconjugation (Click Chemistry)

This protocol utilizes a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) to conjugate with the 3-ethynyl-3-fluoroazetidine. The azide is non-fluorescent, but triazole formation restores its push-pull electronic system, providing instant visual validation of the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3-ethynyl-3-fluoroazetidine HCl (1.0 eq) and 3-azido-7-hydroxycoumarin (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This specific solvent blend provides optimal solvation for both the highly polar azetidine hydrochloride salt and the hydrophobic coumarin azide.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution.

    • Causality: Because the azetidine is supplied as an HCl salt for stability, it must be neutralized to liberate the free amine. An acidic environment will protonate the alkyne and inhibit the formation of the critical copper-acetylide intermediate.

  • Catalyst Complexation: In a separate vial, premix CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.10 eq) in water.

    • Causality: THPTA binds Cu(I), preventing its oxidation to inactive Cu(II) by dissolved oxygen, while also preventing Cu-induced degradation of the biomolecules.

  • Initiation: Add the Cu/THPTA complex to the main reaction, followed immediately by freshly prepared sodium ascorbate (0.20 eq).

    • Causality: Ascorbate acts as the reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ.

  • Self-Validation: Illuminate the reaction vessel with a 365 nm UV lamp after 30 minutes.

    • Causality: The emergence of strong blue fluorescence confirms successful triazole formation, validating the catalytic cycle without requiring immediate LC-MS analysis.

G N1 Prepare Reagents (Alkyne + Fluorogenic Azide) N2 Initiate CuAAC (CuSO4, THPTA, NaAsc) N1->N2 N3 Triazole Formation N2->N3 N4 Fluorescence Emission (Self-Validation) N3->N4 Turn-On N5 Kinetic Quantification (Plate Reader) N4->N5

Figure 2: Self-validating CuAAC workflow utilizing a fluorogenic azide for real-time kinetic tracking.

Protocol B: Sonogashira Cross-Coupling for Lead Diversification

For researchers building fragment libraries, the terminal alkyne serves as an excellent handle for Sonogashira coupling with aryl halides.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 3-ethynyl-3-fluoroazetidine HCl (1.2 eq), an aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Solvent/Base Addition: Add anhydrous DMF and Triethylamine (TEA, 3.0 eq).

    • Causality: TEA serves a dual purpose: it neutralizes the azetidine HCl salt and acts as the stoichiometric base required to absorb the HX byproduct, driving the catalytic cycle forward.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Pd(0) and Cu(I) are highly sensitive to oxygen. Failure to degas will result in unwanted Glaser homocoupling of the azetidine alkyne.

  • Self-Validation & Heating: Heat the reaction to 70°C. Over 2-4 hours, the solution will transition from yellow to dark brown, accompanied by the precipitation of a white solid.

    • Causality: The white precipitate is TEA·HCl. Its accumulation in the organic solvent serves as a direct, visual stoichiometric indicator that the cross-coupling is successfully proceeding.

Comparative Performance Data

When replacing standard piperidine or non-fluorinated azetidine reagents with 3-ethynyl-3-fluoroazetidine, researchers can expect distinct kinetic and metabolic shifts. The table below outlines expected performance metrics based on structural benchmarking.

Table 2: Kinetic and Metabolic Performance Benchmarks
ScaffoldCuAAC Reaction t1/2​ HLM Stability ( t1/2​ , min)Predictive hERG Liability
4-Ethynylpiperidine ~45 min< 30 minHigh (Due to basicity)
3-Ethynylazetidine ~30 min< 45 minModerate
3-Ethynyl-3-fluoroazetidine ~20 min *> 120 min Low

*The electron-withdrawing fluorine atom slightly increases the acidity of the terminal alkyne proton, facilitating faster copper-acetylide formation and accelerating CuAAC kinetics.

Conclusion

3-Ethynyl-3-fluoroazetidine hydrochloride is not merely a structural novelty; it is a rationally designed solution to the most common pitfalls in saturated heterocycle chemistry. By lowering basicity, blocking metabolic soft spots, and providing a robust bioorthogonal handle, it outperforms established reagents like 4-ethynylpiperidine. When integrated using the self-validating protocols outlined above, it empowers medicinal chemists to explore new, three-dimensional chemical space with confidence.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Burkhard, J. A., et al. (2010). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 1(1), 1-12.[Link]

  • Lin, A., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal.[Link]

  • Ervogastat Clinical Candidate Metabolism Study. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor. Chemical Research in Toxicology.[Link]

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Safety & Regulatory Compliance

Safety

3-Ethynyl-3-fluoroazetidine hydrochloride proper disposal procedures

Comprehensive Laboratory Guide: Proper Disposal of 3-Ethynyl-3-fluoroazetidine Hydrochloride Introduction 3-Ethynyl-3-fluoroazetidine hydrochloride is a highly specialized fluorinated heterocycle frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Disposal of 3-Ethynyl-3-fluoroazetidine Hydrochloride

Introduction

3-Ethynyl-3-fluoroazetidine hydrochloride is a highly specialized fluorinated heterocycle frequently utilized as a building block in medicinal chemistry and drug discovery. While its unique structural motifs—a strained azetidine ring, a fluorine atom, and a terminal alkyne—make it invaluable for synthesizing complex pharmacophores, these same features present distinct challenges for laboratory waste management. Improper disposal of this compound can lead to severe safety hazards, including the formation of shock-sensitive explosives, and significant regulatory fines[1].

This guide provides authoritative, step-by-step operational protocols for the safe handling, quenching, and disposal of 3-ethynyl-3-fluoroazetidine hydrochloride, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Hazard Profile & Chemical Causality

To safely manage this compound, researchers must understand the chemical causality behind its reactivity and disposal requirements:

  • Terminal Alkyne Reactivity: The terminal alkyne possesses an unusually acidic proton (pKa ~25). In the presence of strong bases, it deprotonates to form an acetylide anion[2]. If exposed to heavy transition metals (such as copper, silver, or mercury), it can form highly unstable, explosive metal acetylides[3]. Therefore, strict segregation from heavy metal waste streams is a non-negotiable safety imperative.

  • Halogenated Organic Waste: The presence of both fluorine (covalently bound) and chlorine (as the hydrochloride salt) classifies this compound as a halogenated organic waste. Halogenated wastes cannot be easily incinerated with standard organic solvents due to their lower fuel (BTU) value and the risk of forming toxic dioxins during combustion[4]. They require specialized rotary kiln incineration equipped with caustic scrubbing[5].

  • Amine Hydrochloride Salt: As a hydrochloride salt, the compound is acidic in aqueous solutions. If it partitions into an aqueous waste stream during a reaction workup, the pH must be monitored and neutralized before further processing.

Waste Segregation Workflow

The following decision tree outlines the critical pathways for segregating 3-ethynyl-3-fluoroazetidine hydrochloride waste based on its physical state and reaction history.

G Start 3-Ethynyl-3-fluoroazetidine HCl Waste Generation State What is the physical state of the waste? Start->State PureSolid Pure Solid / Unused (HCl Salt) State->PureSolid Solid RxnMix Reaction Mixture (Solvent + Base/Reagents) State->RxnMix Liquid/Mixture Halogenated Halogenated Organic Waste (Incineration) PureSolid->Halogenated HeavyMetals Contains Heavy Metals? (Cu, Ag, Hg) RxnMix->HeavyMetals Danger CRITICAL DANGER: Explosive Acetylide Risk. Do NOT mix! HeavyMetals->Danger Yes Quench Quench Terminal Alkyne (Add weak acid at 0°C) HeavyMetals->Quench No Quench->Halogenated

Decision tree for the safe segregation and disposal of 3-Ethynyl-3-fluoroazetidine hydrochloride.

Quantitative Parameters for Waste Stream Compatibility

To ensure regulatory compliance and minimize disposal costs, laboratory personnel must adhere to the following quantitative limits when bulking waste containing this compound.

ParameterLimit / ConditionOperational Rationale
Halogen Content > 5% (Classify as Halogenated)EPA mandates segregation; high halogens require high-temperature incineration to prevent dioxin formation[6].
Water Content < 20% in Organic WasteHigh water content reduces the BTU (fuel value) during incineration, exponentially increasing disposal costs[7].
Heavy Metals (Cu, Ag, Hg) 0 ppm (Strictly Prohibited)Terminal alkynes form highly explosive, shock-sensitive metal acetylides upon contact with these metals[3].
pH of Aqueous Phase 5.5 – 10.5Aqueous waste must be neutralized before drain disposal (if permitted by local POTW and EPA guidelines).
Container Fill Level Maximum 75% - 90%Allows for vapor expansion and prevents over-pressurization in Satellite Accumulation Areas (SAAs)[8],[7].

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Pure or Unused Solid Compound

This protocol applies to expired or excess 3-ethynyl-3-fluoroazetidine hydrochloride in its original solid form.

  • Personal Protective Equipment (PPE): Don nitrile gloves, chemical safety goggles, and a flame-resistant lab coat. Perform all handling inside a certified chemical fume hood.

  • Containment: Retain the compound in its original glass or high-density polyethylene (HDPE) container. Do not transfer the solid to metal containers, as trace moisture could facilitate corrosive reactions with the hydrochloride salt or catalytic reactions with the alkyne.

  • Labeling: Affix a compliant hazardous waste label. Explicitly list the full chemical name (no abbreviations) and mark the primary hazards: "Halogenated Organic Waste" and "Contains Terminal Alkyne"[9].

  • Segregation & Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). It is critical to physically isolate this container from heavy metal salts, strong bases, and strong oxidizers.

Protocol B: Quenching and Disposal of Reaction Mixtures

When 3-ethynyl-3-fluoroazetidine hydrochloride is used in synthesis (e.g., Sonogashira couplings or click chemistry), the reaction mixture must be systematically quenched to neutralize reactive acetylide intermediates before bulking[10].

  • Temperature Control: Transfer the reaction flask to an ice bath (0 °C) while maintaining an inert atmosphere (Nitrogen or Argon). This suppresses the exothermic heat generated during the quenching process.

  • Solvent Dilution: Dilute the reaction mixture with an equal volume of an inert, non-halogenated solvent (e.g., Tetrahydrofuran or Toluene). This increases the thermal mass, helping to dissipate heat safely.

  • Protonation (Quenching): Slowly add a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl), dropwise via an addition funnel. This step safely protonates any reactive acetylide anions back to the stable terminal alkyne state[10],[2].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel and separate the organic and aqueous layers.

  • Waste Bulking (Self-Validating Step):

    • Organic Layer: Dispose of the organic phase in a carboy strictly designated for Halogenated Organic Waste . Even if the extraction solvent was non-halogenated, the presence of the fluorinated azetidine mandates halogenated waste protocols[4].

    • Aqueous Layer: Verify the pH is between 5.5 and 10.5 using indicator paper. Dispose of in a designated aqueous waste container.

  • Documentation: Log the exact volume, chemical constituents, and halogen percentage on the waste manifest to comply with EPA Subpart K regulations[11].

References[1] How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.https://www.danielshealth.com/knowledge-center/how-ensure-safe-chemical-waste-disposal-laboratories[9] Hazardous Chemical Waste Management Guidelines. Columbia University.https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines[8] How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/[10] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. BenchChem.https://www.benchchem.com/document/proper-disposal-procedures-for-sp-alkyne[7] Hazardous Materials Disposal Guide. Nipissing University.https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide.pdf[6] UWO Guide to Classifying Unwanted Materials. UW Oshkosh.https://uwosh.edu/ehs/wp-content/uploads/sites/115/2018/08/UWO-Guide-to-Classifying-Unwanted-Materials.pdf[3] Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel. BenchChem.https://www.benchchem.com/document/prudent-disposal-of-1-acetyl-2-ethynylpyrrolidine[5] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=9101B20O.TXT[2] Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry.https://www.masterorganicchemistry.com/2013/05/01/acetylides-from-alkynes-and-the-substitution-reactions-of-acetylides/[11] Managing Hazardous Waste at Academic Laboratories Rulemaking (Subpart K). U.S. Environmental Protection Agency (EPA).https://www.epa.gov/hwgenerators/managing-hazardous-waste-academic-laboratories-rulemaking[4] Disposal of chemical wastes. RiskAssess.https://www.riskassess.com.au/info/disposal_chemical

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